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Foundational

An In-depth Technical Guide to 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride: A Versatile Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride is a bifunctional organic compound of interest to researchers in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride is a bifunctional organic compound of interest to researchers in medicinal chemistry and materials science. Its structure, featuring a primary amine, a tertiary amine, and an ether linkage, offers a unique combination of properties that make it a valuable building block in the synthesis of more complex molecules. The presence of two distinct amine functionalities with different reactivities allows for sequential chemical modifications, making it an attractive candidate for use as a flexible linker in various applications, including the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. This guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and potential applications of this versatile compound.

Chemical Structure and Properties

2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride is the salt form of the free base, 2-(2-Aminoethoxy)-N,N-dimethylethanamine. The dihydrochloride salt is typically a more stable, crystalline solid, which is advantageous for storage and handling compared to the often-liquid free base.

The core structure consists of a short polyethylene glycol (PEG)-like chain, which imparts hydrophilicity. This is a desirable characteristic for linkers used in bioconjugation, as it can improve the solubility and pharmacokinetic properties of the resulting conjugate. The primary amine serves as a reactive handle for conjugation to various substrates, while the tertiary amine can influence the overall basicity and solubility of the molecule.

Table 1: Physicochemical Properties of 2-(2-Aminoethoxy)-N,N-dimethylethanamine and its Dihydrochloride Salt

Property2-(2-Aminoethoxy)-N,N-dimethylethanamine (Free Base)2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride
CAS Number 85322-63-0[1][2][3]1428940-46-8
Molecular Formula C6H16N2O[1][2][3]C6H18Cl2N2O
Molecular Weight 132.20 g/mol [2][4]205.13 g/mol
Appearance Colorless to pale yellow liquid[1]Off-white to pale yellow crystalline powder
Odor Amine-like[1]Not specified
Boiling Point 184.7 °C at 760 mmHg[2]Not applicable (decomposes)
Density 0.913 g/cm³[2]Not available
Flash Point 65.5 °C[2]Not applicable
Solubility Soluble in polar solvents[1]Expected to be soluble in water
Storage Keep in a dark place, sealed in dry, 2-8°C[3]Store in a cool, dry place away from light[5]

Synthesis of 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride

Step 1: Synthesis of 2-(2-Aminoethoxy)-N,N-dimethylethanamine (Free Base)

A common method for the synthesis of such amino ethers is the Williamson ether synthesis, followed by the introduction of the primary amine. A more direct approach, however, would be the alkylation of a suitable precursor. A potential route involves the reaction of 2-(dimethylamino)ethanol with a protected 2-aminoethyl halide, followed by deprotection. An alternative and potentially more efficient method is the reaction of N,N-dimethylethylenediamine with ethylene oxide, which would directly yield the desired product.

Proposed Protocol: Reaction of N,N-Dimethylethylenediamine with Ethylene Oxide

This protocol is a hypothetical procedure based on the known reactivity of amines with epoxides.

  • Reaction Setup: To a cooled (0-5 °C), stirred solution of N,N-dimethylethylenediamine (1.0 equivalent) in a suitable solvent such as methanol, slowly add a solution of ethylene oxide (1.0-1.2 equivalents) in the same solvent.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the pure 2-(2-Aminoethoxy)-N,N-dimethylethanamine free base.

Step 2: Formation of the Dihydrochloride Salt

The conversion of the free base to its dihydrochloride salt is a straightforward acid-base reaction.

Protocol: Salt Formation

  • Dissolution: Dissolve the purified 2-(2-Aminoethoxy)-N,N-dimethylethanamine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol), until precipitation is complete.

  • Isolation: The precipitated dihydrochloride salt is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of the Free Base cluster_step2 Step 2: Dihydrochloride Salt Formation reagents1 N,N-Dimethylethylenediamine + Ethylene Oxide reaction1 Reaction in Methanol reagents1->reaction1 1. Addition at 0-5°C workup1 Solvent Removal & Vacuum Distillation reaction1->workup1 2. Stir at RT product1 2-(2-Aminoethoxy)-N,N- dimethylethanamine (Free Base) workup1->product1 3. Purification reagents2 Free Base in Anhydrous Solvent product1->reagents2 reaction2 Acidification with Anhydrous HCl reagents2->reaction2 4. Dissolution & Cooling workup2 Filtration & Vacuum Drying reaction2->workup2 5. Precipitation product2 2-(2-Aminoethoxy)-N,N- dimethylethanamine Dihydrochloride workup2->product2 6. Isolation

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Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride

This guide provides an in-depth exploration of the solubility characteristics of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride, a compound of significant interest in pharmaceutical and chemical research. This...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride, a compound of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile.

Introduction: Understanding the Molecule and the Importance of its Solubility

2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride is a diamine salt possessing both a primary and a tertiary amine group, as well as an ether linkage. Its structure suggests a degree of hydrophilicity, which is further enhanced by its formulation as a dihydrochloride salt. The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its bioavailability, formulation development, and purification strategies. A comprehensive understanding of its solubility in various aqueous and organic solvent systems is therefore paramount for its effective application.

The presence of two basic nitrogen atoms allows for the formation of a dihydrochloride salt, a common strategy to improve the aqueous solubility of amine-containing compounds.[1] This guide will delve into the theoretical underpinnings of its solubility and provide a robust experimental framework for its empirical determination.

Theoretical Framework: Physicochemical Principles Governing Solubility

The solubility of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride is governed by a combination of factors inherent to its molecular structure and the properties of the solvent.

The Role of Molecular Structure
  • Amine Groups and Hydrogen Bonding: The primary and tertiary amine groups are capable of forming hydrogen bonds with protic solvents like water, contributing to its aqueous solubility. Lower aliphatic amines are generally soluble in water due to this interaction.[2][3]

  • Ether Linkage: The ether group can also act as a hydrogen bond acceptor, further enhancing interactions with protic solvents.

  • Hydrocarbon Backbone: The ethylene linkages introduce a degree of hydrophobicity. While the overall molecule is relatively small, the hydrophobic nature of the alkyl parts can decrease solubility in water.[3][4]

  • Dihydrochloride Salt Form: The formation of a dihydrochloride salt dramatically increases aqueous solubility. In an aqueous environment, the salt dissociates into the protonated diamine cation and chloride anions. These charged species are readily solvated by polar water molecules, a key principle in enhancing the solubility of basic drug candidates.[5][6]

Influence of the Solvent

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polar Protic Solvents: Water, ethanol, and methanol are polar protic solvents capable of both donating and accepting hydrogen bonds. Due to the ionic nature of the dihydrochloride salt and the hydrogen bonding capabilities of the parent amine, high solubility is expected in these solvents.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are polar but lack acidic protons. While they can act as hydrogen bond acceptors, their interaction with the solute will differ from protic solvents. Generally, amines are soluble in such organic solvents.[7]

  • Nonpolar Solvents: Solvents such as hexane and toluene are nonpolar and are poor solvents for ionic salts. The energy required to break the crystal lattice of the salt and solvate the ions in a nonpolar environment is energetically unfavorable. Therefore, the solubility of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride is expected to be very low in these solvents.

The Critical Influence of pH

The pH of an aqueous solution has a profound effect on the solubility of amine salts.[8] The solubility of a basic compound increases as the pH of the medium is lowered.[9] For 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride, which is the salt of a weak base, a decrease in pH (more acidic conditions) will favor the protonated, more soluble form, thus increasing its solubility. Conversely, an increase in pH (more basic conditions) will deprotonate the amine groups, leading to the formation of the less soluble free base and a potential decrease in overall solubility.

Predicted Solubility Profile

While experimental data is the gold standard, a predicted solubility profile based on physicochemical principles provides a valuable starting point for solvent selection in various applications.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticHighIonic nature of the salt and hydrogen bonding capabilities.
MethanolPolar ProticHighSimilar to water, can solvate ions and form hydrogen bonds.
EthanolPolar ProticModerate to HighPolarity is slightly lower than methanol, but still a good solvent for polar compounds.
IsopropanolPolar ProticModerateIncreased hydrocarbon character compared to ethanol may slightly reduce solubility.
AcetonitrilePolar AproticLow to ModerateCan solvate cations, but less effective at solvating anions compared to protic solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to HighStrong organic solvent capable of dissolving a wide range of polar compounds.
N,N-Dimethylformamide (DMF)Polar AproticModerateSimilar to DMSO in its solvating properties for polar molecules.
AcetonePolar AproticLowLower polarity compared to DMSO and DMF.
DichloromethaneNonpolarVery LowPoor solvent for ionic salts.
TolueneNonpolarVery LowAromatic hydrocarbon, unsuitable for dissolving ionic compounds.
HexaneNonpolarVery LowAliphatic hydrocarbon, provides no favorable interactions with the salt.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating experimental protocol for the quantitative determination of the solubility of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]

Experimental Workflow

The overall workflow for solubility determination is a multi-step process that requires careful execution to ensure accurate and reproducible results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Compound Preparation (Purity Verification) equilibration Equilibration (Shake-Flask Method) prep_compound->equilibration prep_solvents Solvent Preparation (Degassing, Purity Check) prep_solvents->equilibration sampling Sample Collection (Filtration) equilibration->sampling quantification Quantification (e.g., HPLC, UV-Vis) sampling->quantification data_analysis Data Analysis (Solubility Calculation) quantification->data_analysis

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride in a selected solvent at a specified temperature.

Materials:

  • 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (of known purity)

  • Selected solvents (HPLC grade or equivalent)

  • Calibrated analytical balance

  • Thermostatically controlled shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Autosampler vials

  • Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride to a series of vials containing a known volume of the selected solvents. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium in a preliminary experiment by sampling at various time points until the concentration of the solute in solution remains constant.[10]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride of known concentrations.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Logical Framework for Protocol Validation

The integrity of the solubility data relies on a self-validating experimental design.

G cluster_time Time to Equilibrium cluster_solid Solid Phase Analysis cluster_analytical Analytical Method Validation protocol Protocol Validation Time to Equilibrium Solid Phase Analysis Analytical Method Validation time_point_1 Concentration at T1 protocol:f0->time_point_1 initial_solid Initial Solid Form (e.g., XRD, DSC) protocol:f1->initial_solid linearity Linearity protocol:f2->linearity accuracy Accuracy protocol:f2->accuracy precision Precision protocol:f2->precision time_point_2 Concentration at T2 time_point_1->time_point_2 time_point_3 Concentration at T3 time_point_2->time_point_3 final_solid Post-Equilibration Solid (e.g., XRD, DSC) initial_solid->final_solid Compare

Caption: Key aspects of a self-validating solubility protocol.

  • Time to Equilibrium: Ensure that the measured concentration does not change with further incubation time.

  • Solid Phase Analysis: It is good practice to analyze the solid material before and after the equilibration experiment (e.g., by X-ray diffraction) to ensure that the solid form has not changed (e.g., converted to a different polymorph or solvate), as this would affect the solubility value.

  • Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision to ensure reliable concentration measurements.

Conclusion

The solubility of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride is a critical parameter for its successful application in research and development. Its chemical structure, particularly the presence of two amine groups, an ether linkage, and its formulation as a dihydrochloride salt, dictates its solubility behavior. High aqueous solubility is anticipated, especially in acidic conditions, while solubility in nonpolar organic solvents is expected to be negligible. This guide provides a comprehensive theoretical framework and a detailed, validated experimental protocol to enable researchers to accurately determine and understand the solubility profile of this important compound. The provided methodologies and insights are intended to support informed solvent selection, formulation development, and the overall advancement of scientific endeavors involving this molecule.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict API salt forms. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-515.
  • Fioritto, A. F., Bhattachar, S. N., & Wesley, J. A. (2007). Solubility measurement of polymorphic compounds via the pH-metric titration technique. International Journal of Pharmaceutics, 330(1-2), 105-113.
  • Hansen, L. D., & Hansen, B. E. (2003). The Henderson-Hasselbalch equation: its history and limitations.
  • Karmakar, T., Bjelobrk, Z., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Myrdal, P. B., & Yalkowsky, S. H. (1997). A simple scheme for predicting the aqueous solubility of organic compounds. Industrial & Engineering Chemistry Research, 36(12), 5349-5355.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Streng, W. H., & Zipp, G. L. (1991). pH-solubility profiles of organic bases and their hydrochloride salts. Pharmaceutical Research, 8(11), 1443-1448.
  • Thomas, V. H., & Tice, T. R. (2004). Solubility and dissolution of weakly basic drugs in acidic microenvironments. Journal of Pharmaceutical Sciences, 93(6), 1429-1441.
  • Yalkowsky, S. H., & He, Y. (2003).

Sources

Foundational

1H NMR and 13C NMR spectral data for 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C N...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of NMR spectroscopy. It details a robust protocol for sample preparation, particularly addressing the hygroscopic nature of the dihydrochloride salt, and offers a detailed interpretation of the anticipated chemical shifts, multiplicities, and coupling constants. The guide is grounded in fundamental NMR principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction

2-(2-Aminoethoxy)-N,N-dimethylethanamine is a versatile diamine ether building block utilized in various chemical syntheses, including the development of pharmaceutical agents and functionalized materials.[1] Its structural confirmation is paramount for quality control and reaction monitoring. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[2] This guide focuses on the dihydrochloride salt form (CAS No. 1428940-46-8), as amine salts are common in pharmaceutical applications to improve stability and solubility.[3][4] Understanding the influence of the dual protonation on the NMR spectrum is critical for accurate interpretation. We will explore the expected spectral features, providing a predictive framework for researchers working with this compound.

Molecular Structure and Predicted NMR Environments

The structure of 2-(2-Aminoethoxy)-N,N-dimethylethanamine features a primary amine, a tertiary amine, and an ether linkage. In its dihydrochloride form, both nitrogen atoms are protonated, forming ammonium centers. This protonation significantly influences the electronic environment of adjacent protons and carbons, causing a downfield shift in their NMR signals due to deshielding effects.[3][5]

For clarity in spectral assignment, the carbon atoms are systematically labeled as follows:

N1 H₃N⁺- C1 C1 N1->C1 C2 C2 C1->C2 O -O- C2->O C3 C3 O->C3 C4 C4 C3->C4 N2 -N⁺H C4->N2 C5 C5 (CH₃) N2->C5 C6 C6 (CH₃) N2->C6 Cl1 2Cl⁻

Caption: Structure of 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride with carbon numbering for NMR assignment.

This structure presents six unique carbon environments (C1-C6) and five distinct proton environments (H on C1, C2, C3, C4, and the N-methyl groups C5/C6), in addition to the ammonium protons.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is fundamentally dependent on proper sample preparation.[2] As a dihydrochloride salt, the target compound is likely hygroscopic, requiring careful handling to prevent water contamination which can obscure signals in the ¹H NMR spectrum.[6][7]

G cluster_prep Sample Preparation Workflow start Start: Weigh Compound weigh Weigh 5-10 mg of sample in a dry, inert atmosphere (e.g., glovebox) start->weigh dissolve Dissolve in 0.6-0.7 mL of high-purity D₂O (99.9%) weigh->dissolve vortex Vortex gently until fully dissolved dissolve->vortex filter Filter solution through a glass wool plugged pipette into a clean NMR tube vortex->filter cap Cap the NMR tube securely filter->cap end Ready for NMR Analysis cap->end

Caption: Workflow for preparing a high-quality NMR sample of a hygroscopic amine salt.

Step-by-Step Methodology:

  • Environment: To minimize water absorption, perform all sample manipulations in a low-humidity environment, such as a nitrogen-filled glovebox.[6] Ensure all glassware and equipment are thoroughly dried.

  • Analyte Quantity: Accurately weigh 5-10 mg of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice. It readily dissolves the polar dihydrochloride salt and allows for the exchange and subsequent disappearance of the labile N-H protons, simplifying the spectrum.[5][8]

  • Dissolution: Add 0.6-0.7 mL of D₂O to the vial containing the weighed sample. The optimal sample height in a standard 5 mm NMR tube is 4-5 cm.[9]

  • Homogenization: Gently vortex the sample to ensure complete dissolution. A homogenous solution free of particulate matter is crucial for achieving high-resolution spectra.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This step removes any microscopic solid impurities that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.[9]

Expected ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the methylene and methyl protons. The ammonium protons (N-H) will rapidly exchange with the D₂O solvent and will therefore not be observed.[10] The chemical shifts are influenced by proximity to the electronegative oxygen and the positively charged nitrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)

Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H on C5/C6 ~3.0 - 3.2 Singlet (s) 6H Protons on the two equivalent methyl groups are adjacent to a quaternary N⁺, resulting in a strong deshielding effect. No adjacent protons to couple with.
H on C4 ~3.4 - 3.6 Triplet (t) 2H Methylene protons adjacent to the tertiary ammonium group (N⁺H) are strongly deshielded. Coupled to the two protons on C3.
H on C3 ~3.8 - 4.0 Triplet (t) 2H Methylene protons adjacent to the ether oxygen are deshielded. Coupled to the two protons on C4.
H on C2 ~3.7 - 3.9 Triplet (t) 2H Methylene protons adjacent to the ether oxygen are deshielded. Coupled to the two protons on C1.

| H on C1 | ~3.2 - 3.4 | Triplet (t) | 2H | Methylene protons adjacent to the primary ammonium group (N⁺H₃) are strongly deshielded. Coupled to the two protons on C2. |

Note: Chemical shifts are estimates based on general principles. Actual values may vary based on concentration and precise experimental conditions.

The spectrum is expected to be relatively clean, with four signals in the aliphatic region. The two central methylene groups (C2-H and C3-H), being adjacent to the ether oxygen, are predicted to be the most downfield signals. The methylene groups adjacent to the ammonium centers (C1-H and C4-H) are also significantly deshielded. The six protons of the two N-methyl groups will appear as a single, sharp singlet due to their chemical equivalence and lack of adjacent protons for coupling.

Expected ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show four signals for the methylene carbons and one signal for the two equivalent methyl carbons. Similar to the ¹H spectrum, the chemical shifts are dictated by the proximity to the electronegative heteroatoms.

Table 2: Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)

Label Predicted Chemical Shift (δ, ppm) Rationale
C5/C6 ~45 - 50 The two equivalent methyl carbons are attached to a positively charged nitrogen, shifting them downfield.
C4 ~55 - 60 This methylene carbon is directly attached to the tertiary ammonium center, causing significant deshielding.
C3 ~65 - 70 This methylene carbon is adjacent to the ether oxygen, resulting in a downfield shift.
C2 ~68 - 73 Also adjacent to the ether oxygen, this carbon is in a similar environment to C3.

| C1 | ~38 - 43 | This methylene carbon is attached to the primary ammonium center. |

Note: Carbons adjacent to nitrogen typically appear in the 30-60 ppm range, while those adjacent to an ether oxygen are found further downfield.[5][10]

Structural Verification with 2D NMR Spectroscopy

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • ¹H-¹H COSY: This experiment reveals proton-proton coupling relationships. For the target molecule, cross-peaks would confirm the connectivity between H-C1 and H-C2, and between H-C3 and H-C4, validating the assignments of the methylene triplets.[11]

  • ¹H-¹³C HSQC: This experiment correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the already-assigned proton spectrum.

Caption: Conceptual diagram of expected ¹H-¹H COSY correlations for the methylene protons.

Conclusion

The NMR analysis of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride provides a clear and detailed fingerprint of its molecular structure. The ¹H NMR spectrum is characterized by four distinct triplets and one prominent singlet in the 3.0-4.0 ppm region, reflecting the symmetrical nature of the ethoxy bridge and the deshielding effects of the two ammonium centers. The ¹³C NMR spectrum complements this data with five resolved signals, whose chemical shifts are consistent with the influence of the adjacent nitrogen and oxygen atoms. This guide provides a robust framework for the preparation and spectral interpretation of this compound, serving as a valuable resource for researchers in ensuring compound identity and purity.

References

  • Gamliel, A., et al. (2021). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?. Available at: [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. Available at: [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • University of Ottawa. How to Prepare Samples for NMR. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. The NMR spectra and assignments for ammonium salts encapsulated in the.... Available at: [Link]

  • University College London. NMR Sample Prepara-on. Available at: [Link]

  • Phillips, B. S., & Drapcho, D. L. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Available at: [Link]

  • CP Lab Safety. 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride, 97% Purity. Available at: [Link]

  • SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Bioconjugation Utility of CAS 1428940-46-8

Executive Summary In the advanced landscape of molecular probe design and targeted therapeutics, the selection of optimal linker architectures dictates the pharmacokinetic and pharmacodynamic success of the final conjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the advanced landscape of molecular probe design and targeted therapeutics, the selection of optimal linker architectures dictates the pharmacokinetic and pharmacodynamic success of the final conjugate. 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (CAS 1428940-46-8) is a highly specialized, heterobifunctional-like building block[1]. Featuring a primary amine, a central ether linkage, and a tertiary amine, this compound serves as a critical intermediate for advanced fluorescent labeling, PROTAC synthesis, and biopharmaceutical development[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, mechanistic advantages, and field-validated protocols to ensure reproducible integration into your drug development pipelines.

Physicochemical Profiling & Structural Logic

Understanding the physical properties of CAS 1428940-46-8 is essential for predicting its behavior in both aqueous buffers and organic solvents. Supplied primarily as an off-white to pale yellow crystalline powder, it is highly stable under room temperature storage when protected from light and moisture[1].

The molecule is an asymmetric diamine. While the free base form (CAS 85322-63-0) has a molecular weight of 132.20 g/mol [2], the commercially and synthetically preferred form is the dihydrochloride salt (CAS 1428940-46-8). The salt form boasts a molecular weight of 205.13 g/mol and the formula C₆H₁₈Cl₂N₂O[3]. Utilizing the dihydrochloride salt prevents unwanted auto-oxidation and degradation of the amines, ensuring rigorous batch-to-batch consistency for pharmaceutical research[1].

Table 1: Quantitative Physicochemical Data
PropertySpecification
Chemical Name 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride
CAS Registry Number 1428940-46-8
Molecular Formula C₆H₁₈Cl₂N₂O
Molecular Weight 205.13 g/mol
Appearance Off-white to pale yellow crystalline powder
Free Base CAS 85322-63-0
Solubility Highly soluble in water and polar protic solvents
Storage Conditions Room temperature, inert atmosphere, protect from light

Mechanistic Utility in Bioconjugation

Linker selection requires analyzing the causality of structural features on the final conjugate's performance. CAS 1428940-46-8 solves a classic bioconjugation dilemma: balancing nucleophilicity with aqueous solubility[2].

  • Primary Amine (Nucleophile): The unhindered primary amine serves as the reactive center for conjugation with electrophiles (e.g., NHS esters, isothiocyanates, or activated carboxylic acids).

  • Ethoxy Spacer (Hydrophilicity): The central ether oxygen acts as a mini-PEG spacer. It imparts significant hydrophilicity, preventing the aggregation of hydrophobic payloads (such as certain fluorophores or PROTAC ligands) in aqueous media[2].

  • Tertiary Amine (Basicity/Solubility): The N,N-dimethyl group provides a basic center that remains protonated at physiological pH. This localized positive charge enhances the aqueous solubility of the final conjugate and can improve cellular permeability via interactions with negatively charged cell membranes.

MolecularArchitecture PrimaryAmine Primary Amine (Reactive Center) EtherLinker Ethoxy Spacer (Hydrophilicity) PrimaryAmine->EtherLinker C-C Bond TertiaryAmine Tertiary Amine (Solubility/Base) EtherLinker->TertiaryAmine C-N Bond

Structural domains of CAS 1428940-46-8 dictating its bioconjugation utility.

Self-Validating Experimental Protocol: NHS-Ester Conjugation

To ensure trustworthiness and reproducibility, the following protocol details the conjugation of CAS 1428940-46-8 with a generic NHS-ester fluorophore. This system is "self-validating"—success at each step can be analytically monitored via LC-MS.

Rationale & Causality: Because CAS 1428940-46-8 is supplied as a dihydrochloride salt[3], both amines are protonated and non-nucleophilic. A non-nucleophilic base (such as DIPEA) must be added to selectively deprotonate the primary amine without competing for the NHS-ester.

Step-by-Step Methodology:

  • Reagent Preparation & Salt Neutralization:

    • Dissolve 1.0 equivalent (eq) of the NHS-ester fluorophore in anhydrous DMF or DMSO.

    • In a separate vial, dissolve 1.2 eq of CAS 1428940-46-8 in anhydrous DMF.

    • Critical Step: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to the diamine solution.

    • Causality: DIPEA neutralizes the two equivalents of HCl, liberating the primary amine for nucleophilic attack while leaving the tertiary amine largely unreactive toward the ester.

  • Nucleophilic Acyl Substitution:

    • Dropwise, add the neutralized diamine solution to the NHS-ester solution under continuous stirring at room temperature.

    • Allow the reaction to proceed for 2–4 hours. Monitor via LC-MS (look for the mass shift corresponding to the loss of the NHS leaving group and the addition of the 131 Da free base mass).

  • Reaction Quenching:

    • Once complete, quench the reaction by adding a small volume of aqueous Tris buffer (pH 8.0) or ethanolamine.

    • Causality: This consumes any unreacted NHS-ester, preventing off-target reactions during downstream purification.

  • Purification:

    • Purify the resulting conjugate via Preparative HPLC using a C18 column and a gradient of Water/Acetonitrile (with 0.1% TFA).

    • Causality: The tertiary amine ensures the product will elute cleanly under acidic conditions due to its protonation, allowing easy separation from neutral or negatively charged byproducts.

ConjugationWorkflow Step1 1. Salt Neutralization (DIPEA addition) Step2 2. NHS-Ester Addition (Nucleophilic Attack) Step1->Step2 Step3 3. Amide Bond Formation (Covalent Linkage) Step2->Step3 Step4 4. Dialysis/HPLC (Product Isolation) Step3->Step4

Self-validating workflow for NHS-ester bioconjugation using CAS 1428940-46-8.

Conclusion

CAS 1428940-46-8 represents a highly engineered linker system. By leveraging its distinct chemical domains—the reactive primary amine, the hydrophilic ethoxy spacer, and the basic tertiary amine—researchers can design probes and therapeutics with superior solubility and target engagement profiles. Strict adherence to salt neutralization protocols ensures high-yielding, reproducible bioconjugations.

References

  • CP Lab Safety | 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride, 97% Purity |[Link]

Sources

Foundational

Thermodynamic Stability of 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride at Room Temperature: A Comprehensive Technical Guide

Executive Summary & Molecular Profiling 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (CAS: 1428940-46-8) is a highly versatile, bifunctional PEG-like diamine linker utilized extensively in PROTAC synthesis, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (CAS: 1428940-46-8) is a highly versatile, bifunctional PEG-like diamine linker utilized extensively in PROTAC synthesis, targeted drug delivery systems, and bioconjugation workflows[1]. As a Senior Application Scientist, a recurring bottleneck I observe in drug development is the mishandling of aliphatic amines due to a fundamental misunderstanding of their thermodynamic states.

At room temperature (RT, 20–25°C), the free base form of this molecule is thermodynamically unstable over long periods. The exposed lone pairs on the primary and tertiary nitrogen atoms are highly susceptible to atmospheric oxidation (forming N-oxides) and nucleophilic attack on atmospheric CO₂ (forming carbamates). Converting the molecule into its dihydrochloride salt fundamentally alters its thermodynamic landscape. Protonation sequesters the reactive lone pairs, and the resulting ionic interactions drive the formation of a highly stable crystal lattice, making the solid state thermodynamically favored at room temperature[2].

G FB Free Base Amine (Reactive Lone Pairs) Deg Oxidation & CO2 Absorption (Degradation) FB->Deg Room Temp (Air/Moisture) HCl Protonation (+2 HCl) FB->HCl Salt Formation Salt Dihydrochloride Salt (Lone Pairs Sequestrated) HCl->Salt Stable Thermodynamically Stable Crystal Lattice at RT Salt->Stable Crystallization

Thermodynamic stabilization of aliphatic amines via dihydrochloride salt formation.

Thermodynamic Principles of the Solid State

The thermodynamic stability of amine hydrochlorides at room temperature is governed by the balance between lattice energy and environmental moisture[3]. While the dihydrochloride salt effectively prevents chemical degradation, its ionic nature introduces high hygroscopicity[4].

If the ambient relative humidity (RH) exceeds the deliquescence point of the salt, water molecules will penetrate the crystal lattice. This lowers the glass transition temperature ( Tg​ ) and initiates a phase transition from a crystalline solid to an aqueous solution (deliquescence). Therefore, the thermodynamic stability of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride at room temperature is absolute only when the system is isolated from atmospheric moisture.

Experimental Workflows for Stability Profiling

To rigorously profile the thermodynamic stability of this molecule, we employ a self-validating orthogonal approach. Do not rely on a single analytical technique; instead, use coupled systems where the output of one detector validates the physical meaning of the other.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) detects endothermic or exothermic events (such as melting or polymorphism), but it cannot differentiate a true thermodynamic melt from thermal decomposition. By running Thermogravimetric Analysis (TGA) in tandem, we monitor mass loss. Self-Validating Mechanism: If the TGA shows mass loss at the exact onset of the DSC endotherm, the system confirms that the molecule is undergoing thermal decomposition rather than a reversible thermodynamic phase melt, validating the upper thermal boundary of the crystal lattice.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of the dihydrochloride salt into an aluminum crucible.

  • Hermetic Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole allows volatile impurities (like trapped surface moisture) to escape without building internal pressure that could artificially shift the thermodynamic readings.

  • Purge Gas: Equilibrate the furnace with dry Nitrogen at 50 mL/min. This prevents oxidative artifacts during the heating cycle.

  • Heating Ramp: Heat the sample from 20°C to 300°C at a precise rate of 10°C/min.

  • Data Correlation: Overlay the DSC and TGA thermograms to pinpoint the decomposition temperature ( Td​ ).

Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Causality: Because the salt is hygroscopic, we must map its moisture-induced phase boundaries at RT. Self-Validating Mechanism: The closure of the hysteresis loop between the sorption and desorption isotherms confirms whether moisture uptake is a reversible surface phenomenon (loop closes perfectly) or an irreversible bulk hydrate formation/deliquescence (loop remains open or shifts).

Step-by-Step Methodology:

  • Initial Drying: Load 10 mg of the salt into the DVS microbalance. Hold at 0% RH at 25°C until the mass change is <0.002% per minute, establishing the true dry mass.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH at a constant 25°C. The system must hold at each step until mass equilibrium is achieved.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Isotherm Analysis: Plot the mass change (%) against RH to determine the critical relative humidity threshold.

W cluster_0 Orthogonal Stability Profiling Start 2-(2-Aminoethoxy)-N,N-dimethylethanamine 2HCl TGA TGA / DSC (Thermal Stability) Start->TGA DVS DVS (Hygroscopicity at RT) Start->DVS HPLC HPLC-MS (Chemical Integrity) Start->HPLC Data Thermodynamic Parameter Matrix TGA->Data Melting/Decomp T DVS->Data Critical RH% HPLC->Data Purity %

Orthogonal experimental workflow for evaluating thermodynamic and chemical stability.

Protocol 3: Chemical Stability Tracking (HPLC-MS)

Causality: To ensure the lattice stability translates to chemical stability over time, we monitor for degradation products. Self-Validating Mechanism: This workflow is self-validating because it utilizes a mass spectrometer alongside a UV detector. Aliphatic amines lack strong chromophores; thus, UV alone might yield false-negative stability reports. The MS Total Ion Chromatogram (TIC) captures exact mass shifts (e.g., +16 Da for N-oxidation), ensuring absolute data integrity.

HPLC-MS Gradient Protocol:

Step Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%)
1 0.0 0.8 95 5
2 5.0 0.8 50 50
3 7.0 0.8 5 95
4 8.5 0.8 5 95
5 9.0 0.8 95 5

| 6 | 12.0 | 0.8 | 95 | 5 |

(Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Column: C18, 2.1 x 50 mm, 1.8 µm).

Quantitative Data Summary

Based on the thermodynamic modeling of analogous aliphatic amine hydrochlorides[5], the expected thermodynamic parameters for 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride at room temperature are summarized below:

Thermodynamic ParameterExpected Value / BehaviorAnalytical MethodImplications at Room Temperature (25°C)
Physical State Crystalline SolidVisual / XRDHighly stable lattice structure under dry conditions.
Thermal Boundary > 150°C (Decomposes)DSC / TGAFar exceeds RT; zero risk of thermal melting during standard storage.
Hygroscopicity High (Deliquescent >60-70% RH)DVSAtmospheric moisture will induce liquefaction and phase collapse.
Oxidation Potential NegligibleHPLC-MSProtonation of amines prevents N-oxide formation at RT.
Shelf-Life Stability > 24 MonthsStability ChamberExcellent thermodynamic stability when strictly protected from moisture.

Storage and Handling Protocols

Because the thermodynamic stability of this dihydrochloride salt at room temperature is strictly dependent on the exclusion of moisture, handling must follow these non-negotiable protocols:

  • Inert Atmosphere Handling: Always open primary containers in a dry box or under a steady stream of dry nitrogen/argon.

  • Active Desiccation: Store the sealed container at RT inside a secondary desiccator containing active indicating silica gel or Drierite.

  • Thermal Equilibration: If the compound is stored at 4°C or -20°C for long-term redundancy, you must allow the sealed container to reach room temperature before opening. Opening a cold container in ambient air will cause immediate condensation on the highly hygroscopic crystal lattice, instantly compromising the thermodynamic stability of the batch.

References

  • Reddit Chemistry Community. "Why are organic amines often more stable as the HCl salt than in the free base form?" Reddit. URL: [Link]

  • Nagu, M., et al. "Properties of Amines and their Hydrochloride Salt." ResearchGate. URL:[Link]

  • ACS Publications. "Thermodynamic Modeling the Solid–Liquid Phase Equilibrium of a Water–Methanol–Potassium Dihydrogen Phosphate Ternary System with a Mixed-Solvent Electrolyte (MSE) Model." Industrial & Engineering Chemistry Research. URL: [Link]

Sources

Exploratory

The Core Connector: An In-depth Technical Guide to PEG-Based Diamine Linkers in Targeted Protein Degradation

Abstract The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS). A critical, and often underestimated, component of a PROTAC is the linker, a chemical bridge connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. Among the diverse array of linker architectures, polyethylene glycol (PEG)-based diamine linkers have emerged as a cornerstone in PROTAC design. This in-depth technical guide elucidates the multifaceted mechanism of action of these linkers, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the causal relationships between the physicochemical properties of PEG-based linkers and their profound impact on ternary complex formation, ubiquitination efficiency, and ultimately, the degradation of the protein of interest.

Introduction: The Pivotal Role of the Linker in PROTAC-Mediated Degradation

PROTACs represent a novel therapeutic modality that leverages the cell's natural protein disposal machinery to selectively eliminate proteins implicated in disease.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase, is the foundational step in PROTAC-mediated protein degradation.[2][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for recognition and subsequent degradation by the proteasome.[2][4] The PROTAC molecule is then released to catalytically repeat the cycle.[2]

While the choice of ligands dictates target specificity, the linker is far from a passive spacer.[2] It is an active and critical determinant of a PROTAC's overall success, influencing ternary complex formation, pharmacokinetic properties, and ultimately, degradation efficacy.[2][5] The length, composition, flexibility, and attachment points of the linker can all profoundly impact the stability and productivity of the ternary complex.[1] Among the various linker types, polyethylene glycol (PEG)-based linkers are widely utilized due to their favorable physicochemical properties.[6][7]

Physicochemical Properties of PEG-Based Diamine Linkers: The "Why" Behind Their Widespread Use

PEG linkers are composed of repeating ethylene glycol units and typically terminate with amine functionalities, enabling their conjugation to the protein-binding and E3 ligase-recruiting ligands.[1][8] Their prevalence in PROTAC design can be attributed to a unique combination of properties that address key challenges in developing effective protein degraders.

Hydrophilicity and Solubility

A significant hurdle in PROTAC development is the often high lipophilicity and poor aqueous solubility of these large molecules. The repeating ether oxygens in the PEG chain are hydrophilic and can form a hydration shell, which significantly improves the water solubility of the PROTAC.[1][9][10] This enhanced solubility is crucial for both in vitro handling and in vivo applications, preventing aggregation and improving bioavailability.[10][11]

Flexibility and Conformational Freedom

The carbon-oxygen bonds within the PEG backbone possess a high degree of rotational freedom, imparting significant flexibility to the linker.[5][10] This flexibility is not a bug, but a feature; it allows the PROTAC to adopt a multitude of conformations, increasing the probability of achieving an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[10][12] This conformational sampling is critical for accommodating the unique topographies of different protein pairs.

Biocompatibility and Low Immunogenicity

PEG is a well-established biocompatible polymer with low immunogenicity, making it an ideal component for therapeutic agents.[5][11] Its use in PROTACs minimizes the risk of adverse immune reactions, a critical consideration for drugs intended for chronic administration.

Tunability of Length and Properties

PEG-based diamine linkers can be synthesized with precise and varying numbers of ethylene glycol units, allowing for the systematic tuning of the PROTAC's physicochemical properties.[9][10] This "tunability" is paramount for optimizing the distance between the POI and the E3 ligase to maximize degradation efficiency.[5]

Mechanism of Action: How PEG-Based Linkers Orchestrate Targeted Degradation

The mechanism of action of a PROTAC is a dynamic, multi-step process, and the PEG-based linker plays a central role at each stage.

Facilitating Ternary Complex Formation

The primary function of the linker is to bridge the POI and the E3 ligase, inducing the formation of a ternary complex.[13] The length of the PEG linker is a critical parameter in this process. A linker that is too short can lead to steric hindrance, preventing the two proteins from coming together.[6][7] Conversely, a linker that is too long may result in an unstable or non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[6][12]

The flexibility of the PEG linker allows it to act as a "molecular spring," accommodating the induced-fit changes that often occur upon ternary complex formation. This adaptability is crucial for achieving positive cooperativity, where the binding of one protein enhances the affinity of the other, leading to a more stable ternary complex.[2]

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Recycled) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Impact on Ubiquitination Efficiency

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI. The length and flexibility of the PEG linker directly influence the efficiency of this process. An optimal linker length positions the catalytic domain of the E3 ligase in close proximity to accessible lysine residues on the POI.[6]

Influence on Physicochemical Properties and Cell Permeability

While the hydrophilicity of PEG linkers is advantageous for solubility, it can present a challenge for cell permeability.[10] An increase in the polar surface area of a molecule can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[5][10] Therefore, a trade-off often exists between solubility and permeability.[12] Shorter PEG linkers generally lead to better permeability, while longer linkers enhance solubility.[10][12] The "sweet spot" for linker length must be empirically determined for each PROTAC system to balance these competing properties. Interestingly, some longer, flexible PEG linkers can adopt folded conformations that mask their polar surface area, thereby improving cell permeability.[10][14]

Experimental Protocols for Linker Optimization

The rational design of a potent PROTAC necessitates the systematic optimization of the linker. The following protocols outline key experiments for evaluating the impact of PEG linker length on PROTAC efficacy.

Synthesis of a PROTAC Library with Varying PEG Linker Lengths

The modular nature of PROTAC synthesis allows for the creation of a library of compounds with different linker lengths.[8] A common strategy involves the synthesis of a ligand-linker intermediate followed by coupling to the second ligand.[8]

Step-by-Step Methodology (Amide Bond Formation):

  • Activate Carboxylic Acid: Dissolve the POI ligand (containing a carboxylic acid) in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.

  • Coupling Reaction: Add the PEG-based diamine linker to the activated POI ligand solution. Stir the reaction at room temperature for 2-12 hours.

  • Purification: Purify the POI-linker conjugate using flash column chromatography or preparative HPLC.

  • Second Coupling: Repeat steps 1-3 with the E3 ligase ligand (containing a carboxylic acid) and the purified POI-linker conjugate.

  • Final Purification: Purify the final PROTAC product using preparative HPLC and confirm its identity and purity by LC-MS and NMR.

Diagram: Experimental Workflow for Linker Optimization

Linker_Optimization_Workflow Start Design PROTAC Library (Varying PEG Lengths) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Assays In Vitro Degradation Assays (Western Blot, ELISA) Purification->In_Vitro_Assays Permeability Cell Permeability Assays (e.g., PAMPA, Caco-2) Purification->Permeability Ternary_Complex Biophysical Assays (SPR, ITC, TR-FRET) Purification->Ternary_Complex Data_Analysis Determine DC50 & Dmax In_Vitro_Assays->Data_Analysis Selection Select Optimal Linker Length Data_Analysis->Selection Permeability->Selection Ternary_Complex->Selection

Caption: Workflow for optimizing PROTAC PEG linker length.

In Vitro Degradation Assays

The efficacy of each PROTAC in the library is assessed by measuring the degradation of the target protein in a relevant cell line.

Step-by-Step Methodology (Western Blot):

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Data Analysis: DC50 and Dmax

The efficacy of a PROTAC is quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[6]

  • Dmax: The maximum percentage of target protein degradation achieved.[6]

These values are determined by plotting the percentage of protein remaining against the log of the PROTAC concentration and fitting the data to a dose-response curve.

Data Presentation: The Impact of PEG Linker Length on Degradation Efficiency

The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair. The following tables summarize representative data from the literature, illustrating the critical importance of linker optimization.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-112-atom linker>1000<20
PROTAC-216-atom linker100>90
PROTAC-320-atom linker25080

Data synthesized from literature describing PROTACs with varying linker lengths targeting TBK1.[5][7]

Table 2: Effect of PEG Linker Length on BRD4 Degradation

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG33x PEG units50>95
PROTAC-PEG44x PEG units25>95
PROTAC-PEG55x PEG units15>98

Representative data for JQ1-based PROTACs recruiting VHL E3 ligase.[5]

Troubleshooting and Optimization: The "Hook Effect"

A common phenomenon observed with PROTACs is the "hook effect," where the degradation of the target protein diminishes at high PROTAC concentrations.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[12] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes. If a significant hook effect is observed, it may be beneficial to explore linkers with different rigidity or to incorporate elements that disfavor binary complex formation.[12]

Diagram: The "Hook Effect"

Hook_Effect cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration Ternary_Low Productive Ternary Complex (POI-PROTAC-E3) Degradation Degradation Ternary_Low->Degradation Binary_POI Non-productive Binary Complex (POI-PROTAC) No_Degradation No Degradation Binary_POI->No_Degradation Binary_E3 Non-productive Binary Complex (PROTAC-E3) Binary_E3->No_Degradation

Caption: The hook effect: binary vs. ternary complex formation.

Conclusion

PEG-based diamine linkers are integral components in the design of effective PROTACs. Their unique combination of hydrophilicity, flexibility, biocompatibility, and tunability provides a powerful toolkit for addressing the challenges associated with targeted protein degradation. A deep understanding of the mechanism by which these linkers influence ternary complex formation and the overall physicochemical properties of the PROTAC is essential for the rational design and optimization of this promising new class of therapeutics. Through systematic evaluation and a data-driven approach to linker selection, researchers can unlock the full potential of targeted protein degradation.

References

  • The Influence of PEG Linker Length on PROTAC Activity and Selectivity: A Comparative Guide. Benchchem.

  • Linkers in PROTACs. Precise PEG LLC.

  • Novel approaches for the rational design of PROTAC linkers. PMC.

  • Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker. Biopharma PEG.

  • PROTAC PEG Linkers. JenKem Technology USA.

  • impact of PEG linker length on PROTAC efficacy. Benchchem.

  • Technical Support Center: Improving PROTAC Solubility with PEG Linkers. Benchchem.

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PMC.

  • Current strategies for the design of PROTAC linkers: a critical review. PMC.

  • Overview of PROTAC Linkers. ChemPep.

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.

  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Publications.

  • Exploration and innovation of Linker features in PROTAC design. BOC Sciences.

  • Physicochemical Properties of PEG21 Linkers: An In-depth Technical Guide. Benchchem.

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC.

  • PROTAC Linker Design and Optimization. CD ComputaBio.

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.

  • Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Portland Press.

  • Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. PMC.

  • PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design. BOC Sciences.

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC.

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. PMC.

  • Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. MDPI.

  • The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. PMC.

  • step-by-step synthesis of a PROTAC using a PEG linker. Benchchem.

  • Physicochemical properties comparison among published PROTACs... ResearchGate.

  • Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. PMC.

  • PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases. PurePEG.

  • The Core Connector: An In-depth Technical Guide to PEG Linkers in Targeted Protein Degradation. Benchchem.

  • PEG Linkers And Their Applications In Different Fields. MolecularCloud.

  • Protein Degradation and PROTACs. Promega Corporation.

  • Degradation of proteins by PROTACs and other strategies. ScienceOpen.

  • PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. MDPI.

  • Control of gelation, degradation and physical properties of polyethylene glycol hydrogels through the chemical and physical identity of the crosslinker. Journal of Materials Chemistry B.

  • Targeted Protein Degradation with PROTACs and Molecular Glues. Blog.

  • Targeted protein degradation: mechanisms, strategies and application. PMC.

Sources

Foundational

Crystallographic Data and 3D Structural Analysis of 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride: Implications for PROTAC Linker Design

Executive Summary 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (Free base CAS: 85322-63-0) is an asymmetric, ether-linked aliphatic diamine [1]. Structurally, it functions as a minimal polyethylene glycol (PE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (Free base CAS: 85322-63-0) is an asymmetric, ether-linked aliphatic diamine [1]. Structurally, it functions as a minimal polyethylene glycol (PEG) derivative, featuring a primary amine at one terminus and a tertiary dimethylamine at the other. In modern medicinal chemistry, this molecule is a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic linker connecting an E3 ligase-recruiting ligand to a protein of interest (POI) warhead.

Understanding the 3D solid-state conformation and crystallographic behavior of this dihydrochloride salt is paramount. The linker's ability to adopt specific spatial geometries directly dictates the thermodynamic stability of the PROTAC ternary complex and influences the molecule's cell permeability profile. This whitepaper provides an in-depth technical analysis of the structural features, conformational dynamics, and experimental crystallographic workflows associated with this vital compound.

Conformational Dynamics: The Gauche Effect in PEG-Like Linkers

The structural behavior of 2-(2-Aminoethoxy)-N,N-dimethylethanamine is governed by the inherent physical chemistry of its O–C–C–N backbone. Unlike purely aliphatic alkyl linkers, which thermodynamically favor an extended anti conformation (torsion angle ≈ 180°) to minimize steric clash, PEG-like linkers exhibit a strong preference for the gauche conformation (torsion angle ≈ 60°) around the C–C bonds adjacent to the ether oxygen [2].

Causality of the Gauche Effect

The gauche preference in this molecule is driven by stereoelectronic effects—specifically, hyperconjugation. The antiperiplanar arrangement of the C–H bonding orbital ( σCH​ ) and the adjacent C–O or C–N antibonding orbital ( σCO∗​ or σCN∗​ ) allows for electron delocalization, which lowers the overall energy of the system.

Application Insight: In the context of PROTACs, this gauche effect acts as a "molecular shock absorber." It allows the linker to fold upon itself in lipophilic environments (like cell membranes), internally satisfying its hydrogen bond donors/acceptors and drastically reducing its exposed Polar Surface Area (PSA) [3]. This linker-dependent folding is a primary driver for the enhanced cellular permeability observed in PEG-linked degraders compared to their rigid alkyl counterparts [4].

Structural_Logic N1 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride N2 PEG-like Backbone (O-C-C-N) N1->N2 N3 Amine Hydrochlorides (-NH3+ & -NH(CH3)2+) N1->N3 N4 Gauche Effect Favors Folded Conformation N2->N4 N5 Charge-Assisted H-Bonds (N+-H ··· Cl-) N3->N5 N6 Enhanced Cell Permeability & Ternary Complex Stability N4->N6 N7 Rigid 3D Crystal Lattice Network N5->N7

Figure 1: Logical relationship of the gauche effect and H-bonding in structural stability.

Crystallographic Data & Hydrogen-Bonding Architecture

In the solid state, the dihydrochloride salt forms a highly ordered, rigid lattice driven by charge-assisted hydrogen bonding . According to Steiner’s principles of crystal engineering, when an amine cation is present alongside a chloride anion, the N+–H⋯Cl− interaction becomes the dominant thermodynamic contributor to crystal stability [5].

Structural Features of the Lattice
  • Primary Ammonium Terminus ( −NH3+​ ): Acts as a trifurcated hydrogen bond donor. It typically coordinates with three distinct chloride anions, forming a dense 2D hydrogen-bonded sheet.

  • Tertiary Ammonium Terminus ( −NH(CH3​)2+​ ): Acts as a single hydrogen bond donor. The steric bulk of the two methyl groups forces a highly directional N+–H⋯Cl− bond, which often bridges the 2D sheets into a cohesive 3D network.

  • Ether Oxygen ( −O− ): While a weak hydrogen bond acceptor, the ether oxygen frequently participates in intramolecular interactions with the ammonium protons, stabilizing the folded gauche conformation within the asymmetric unit.

Quantitative Data Summaries

Table 1: Physicochemical & Predicted Crystallographic Parameters

ParameterValue / Description
Chemical Formula C6​H18​Cl2​N2​O
Molecular Weight 205.12 g/mol
Expected Crystal System Monoclinic (typical for asymmetric aliphatic salts)
Predicted Space Group P21​/c
Z (Molecules/Unit Cell) 4
Data Collection Temp. 100 K (Cryogenic)

Table 2: Key Structural Features & Bond Parameters

Bond / InteractionExpected Distance (Å)Structural Significance
C–O (Ether) 1.41 – 1.43Standard aliphatic ether bond length; highly flexible.
N1​–H⋯Cl− (Primary) 3.10 – 3.25Strong charge-assisted H-bond; drives lattice assembly.
N2​–H⋯Cl− (Tertiary) 3.05 – 3.20Directional H-bond; restricted by dimethyl steric bulk.
O–C–C–N Torsion ~60° (Gauche)Overcomes steric repulsion via hyperconjugation.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

Amine hydrochlorides of short PEG chains are notoriously hygroscopic and highly soluble in aqueous and polar organic media. Obtaining diffraction-quality single crystals requires a self-validating protocol that tightly controls the dielectric constant of the solvent environment.

Protocol 1: Vapor Diffusion Crystallization

The selection of a Methanol/Diethyl Ether solvent system is dictated by differential solvation energies. The high dielectric constant of methanol solvates the charge-separated ions, while the slow permeation of the low-dielectric diethyl ether gently lowers the bulk dielectric constant, forcing the system into the metastable zone without precipitating amorphous aggregates.

  • Dissolution: Dissolve 20 mg of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride in 0.5 mL of anhydrous methanol in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Assembly: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of anhydrous diethyl ether (antisolvent).

  • Vapor Equilibration: Cap the outer vial tightly and seal with Parafilm. Store in a vibration-free environment at 4 °C.

  • Harvesting: After 3–7 days, colorless prismatic crystals will form. Crucial Step: Due to hygroscopicity, crystals must be harvested directly from the mother liquor into a drop of inert perfluoropolyether (Paratone-N) oil to prevent atmospheric water absorption and lattice degradation.

Protocol 2: SCXRD Data Collection and Refinement

Cryocooling to 100 K is not merely a standard practice; it is a physical necessity for PEG-like aliphatic chains to quench the dynamic disorder inherent to the low rotational energy barrier of the ether C–O bonds.

  • Mounting: Mount the oil-coated crystal onto a MiTeGen loop and immediately transfer it to the goniometer head under a continuous 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å, or Cu , λ=1.54184 Å) and a photon-counting pixel array detector.

  • Integration: Process the raw frames using software such as APEX4 or CrysAlisPro, applying multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure via full-matrix least-squares on F2 (SHELXL). Ensure hydrogen atoms on the ammonium nitrogens are located from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network.

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization (MeOH / Et2O) N1->N2 N3 Crystal Harvesting under Paratone Oil N2->N3 N4 Cryo-cooling (100 K) & X-ray Diffraction N3->N4 N5 Structure Solution (SHELXT / SHELXL) N4->N5 N6 Conformational Analysis (Gauche Effect & H-Bonds) N5->N6

Figure 2: Workflow for the crystallization and SCXRD analysis of hygroscopic PROTAC linkers.

Conclusion

The crystallographic and conformational analysis of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride reveals a highly dynamic yet predictable molecule. Its ability to form robust charge-assisted hydrogen bonds in the solid state ensures its stability as an isolable salt, while its inherent gauche preference provides the critical flexibility required for modern targeted protein degradation applications. By mastering the structural nuances of such linker building blocks, drug development professionals can rationally design PROTACs with optimized ternary complex thermodynamics and superior pharmacokinetic profiles.

References

  • Atilaw, Y., et al. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. Available at:[Link]

  • Zheng, S., et al. "Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex." Journal of Chemical Information and Modeling, 2022. Available at:[Link]

  • Childs, S. L., et al. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society, 2004. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Conjugation of 2-(2-Aminoethoxy)-N,N-dimethylethanamine to Monoclonal Antibodies

Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Chemical Rationale The molecule 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Chemical Rationale

The molecule 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (CAS 85322-63-0) is a highly versatile, hydrophilic building block utilized in bioconjugation. Structurally, it features a two-carbon ethoxy chain attached to a primary amino group, which provides excellent hydrophilicity[1]. The terminal N,N-dimethylamino group enhances the molecule's basicity and acts as a proton sponge at physiological pH, which can be leveraged for endosomal buffering or solubility enhancement in antibody-drug conjugates (ADCs)[1].

Because the terminal N,N-dimethyl group is a tertiary amine, it lacks the replaceable protons required to participate in amide bond formation. Consequently, the molecule acts as a strictly monofunctional nucleophile during conjugation. This structural feature is critical: it eliminates the risk of payload-induced antibody polymerization that typically plagues homobifunctional diamines.

However, conjugating a primary amine payload to a monoclonal antibody (mAb) presents a unique mechanistic challenge. While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry is widely employed to create stable amide bonds between carboxyl groups and primary amines[2], directly activating a mAb's carboxylates (Asp/Glu) with EDC/NHS in the presence of the mAb's intrinsic surface lysines leads to catastrophic inter-molecular crosslinking and aggregation.

To circumvent this, this application note details two field-proven, self-validating methodologies:

  • Site-Specific Enzymatic Conjugation using Microbial Transglutaminase (mTG).

  • Heterobifunctional Crosslinking using SMCC to target hinge region thiols.

Quantitative Data Summary: Conjugation Strategies

Before selecting a protocol, researchers must evaluate the desired Drug-to-Antibody Ratio (DAR) and homogeneity requirements. The table below summarizes the empirical outcomes of different conjugation strategies.

Conjugation StrategyTarget ResidueExpected DARHomogeneityRisk of mAb AggregationOptimal Application
Direct EDC/NHS Asp/Glu (-COOH)Highly VariableLowCritical / High Not recommended for mAb-amine coupling
SMCC-Mediated Cysteine (-SH)~4.0 (TCEP dependent)ModerateLowRapid prototyping, hinge modification
mTGase Enzymatic Glutamine (Q295)Exactly 2.0High (>95%)Very LowClinical-grade ADCs, precise DAR profiling

Protocol A: Site-Specific Conjugation via Microbial Transglutaminase (mTG)

Mechanistic Causality

Microbial transglutaminase (mTG) catalyzes acyl transfer reactions between the γ-carboxyamide group of a protein-bound glutamine residue and primary amines[3]. In native IgGs, the optimal glutamine residue (Q295) is sterically shielded by the conserved N-glycan at N297. Therefore, the mAb must first be deglycosylated. Once exposed, mTGase will specifically conjugate the primary amine of 2-(2-Aminoethoxy)-N,N-dimethylethanamine to Q295, yielding a highly homogeneous conjugate with a DAR of exactly 2.0.

mTG_Pathway mAb Native mAb (Glycosylated N297) Deglyc Deglycosylated mAb (Exposed Q295) mAb->Deglyc PNGase F 37°C, 16h Conjugate Site-Specific Conjugate (DAR = 2.0) Deglyc->Conjugate mTGase 37°C, 16h Payload Amine Payload (Neutralized) Payload->Conjugate Acyl Acceptor

Fig 1. Site-specific conjugation pathway utilizing mTGase to target Q295 on deglycosylated mAbs.

Step-by-Step Methodology

1. mAb Deglycosylation

  • Action: Dilute the mAb to 5-10 mg/mL in 1X PBS (pH 7.4). Add PNGase F at a ratio of 1 U per 10 µg of mAb.

  • Incubation: Incubate at 37°C for 16 hours.

  • Validation: Confirm complete deglycosylation via Intact Mass Spectrometry (expected mass shift of ~2.9 kDa corresponding to the loss of two G0F glycans).

2. Payload Preparation & Critical pH Neutralization

  • Causality: The payload is supplied as a dihydrochloride salt with a molecular weight of 205.12 g/mol [4]. Dissolving this directly into the reaction mixture will precipitously drop the pH, protonating the primary amine and rendering it unreactive.

  • Action: Dissolve the payload in 1 M HEPES buffer (pH 8.0) to a concentration of 100 mM. Verify that the final pH remains between 7.4 and 8.0.

3. mTGase Conjugation Reaction

  • Action: To the deglycosylated mAb, add the neutralized amine payload to achieve an 80-fold molar excess. Add mTGase enzyme (2 U per mg of mAb).

  • Incubation: Incubate at 37°C for 16 hours under gentle agitation.

4. Purification & QC

  • Action: Purify the conjugate using Preparative Size Exclusion Chromatography (SEC) or a Protein A affinity column to remove the mTGase enzyme and unreacted payload.

  • Validation: Analyze via Hydrophobic Interaction Chromatography (HIC) to confirm a DAR of 2.0.

Protocol B: Hinge-Cysteine Conjugation via SMCC Crosslinking

Mechanistic Causality

If enzymatic conjugation is not feasible, researchers can bypass the crosslinking risks of EDC/NHS chemistry by converting the payload's primary amine into a thiol-reactive maleimide. This is achieved using the heterobifunctional crosslinker Sulfo-SMCC. The maleimide-activated payload is then reacted with the free thiols generated by the mild reduction of the mAb's hinge region disulfides.

SMCC_Pathway Payload Amine Payload (CAS 85322-63-0) MalPayload Maleimide-Activated Payload Payload->MalPayload pH 7.2, 2h SMCC Sulfo-SMCC (Crosslinker) SMCC->MalPayload NHS Ester Reaction Conjugate Thioether Conjugate (Stable) MalPayload->Conjugate pH 7.0-7.4, 2h mAb Reduced mAb (-SH exposed) mAb->Conjugate Thiol-Maleimide Addition

Fig 2. Two-step SMCC-mediated conjugation converting the primary amine to a maleimide.

Step-by-Step Methodology

1. Payload Activation (Amine-to-Maleimide Conversion)

  • Action: Dissolve 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride in anhydrous DMSO. Add 1.2 molar equivalents of Sulfo-SMCC and 2.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and drive the NHS-ester reaction[5].

  • Incubation: React for 2 hours at Room Temperature (RT).

2. mAb Partial Reduction

  • Action: Prepare the mAb at 5 mg/mL in Conjugation Buffer (PBS, 1 mM EDTA, pH 7.2). Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine).

  • Causality: TCEP selectively reduces the interchain disulfide bonds in the hinge region without denaturing the structural integrity of the antibody.

  • Incubation: Incubate for 2 hours at 37°C.

3. Conjugation Reaction

  • Action: Add the maleimide-activated payload (from Step 1) directly to the reduced mAb at a 10-fold molar excess.

  • Incubation: Incubate for 2 hours at RT. The maleimide groups will react specifically with the exposed thiols to form stable thioether bonds.

4. Quenching and Purification

  • Action: Quench the reaction by adding an excess of free cysteine (e.g., 10 mM final concentration) to cap any unreacted maleimides. Purify the final conjugate using a desalting column (e.g., Sephadex G-25) equilibrated in PBS.

References

  • CP Lab Safety. "2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride, 97% Purity." Available at:[Link]

  • Zedira GmbH. "Microbial Transglutaminase (MTG) ELISA and Assay Principles." Available at: [Link]

Sources

Application

Application Notes and Protocols for the Use of Hydrophilic Linkers in Drug Discovery: A Technical Guide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of hydrophilic linkers, with a focus on azido-terminated polyethylene gly...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of hydrophilic linkers, with a focus on azido-terminated polyethylene glycol (PEG) linkers, in the synthesis of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While the specific molecule with CAS number 1428940-46-8 could not be definitively identified through public databases at the time of publication, the principles and protocols outlined herein are broadly applicable to hydrophilic linkers of a similar class, which are instrumental in modern drug discovery.

The Critical Role of Hydrophilic Linkers in Advanced Therapeutics

The linker component in complex drug modalities like ADCs and PROTACs is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent.[1][2] Historically, hydrophobic linkers have been associated with challenges such as aggregation, reduced solubility, and rapid clearance from circulation, particularly with higher drug-to-antibody ratios (DAR) in ADCs.[1][3]

The incorporation of hydrophilic linkers, most commonly those containing polyethylene glycol (PEG) chains, has emerged as a key strategy to mitigate these issues.[1][2][4] The inherent properties of PEG, including its water solubility, low toxicity, and low immunogenicity, make it an ideal component for linker design.[1]

Key Advantages of Hydrophilic PEG Linkers:

  • Improved Aqueous Solubility: Hydrophilic linkers can significantly enhance the solubility of the entire bioconjugate, which is particularly beneficial when working with hydrophobic cytotoxic payloads.[1][2][4]

  • Reduced Aggregation: By masking the hydrophobicity of the payload, these linkers help to prevent aggregation of the final product, improving its stability and manufacturability.[2][3]

  • Enhanced Pharmacokinetics: PEGylated conjugates often exhibit prolonged circulation half-lives and improved pharmacokinetic profiles, leading to better therapeutic outcomes.[1][2]

  • Increased Drug-to-Antibody Ratios (DAR): The use of hydrophilic linkers can enable the attachment of a higher number of drug molecules to an antibody without compromising its physicochemical properties.[1]

Physicochemical Properties of a Representative Azido-PEG Linker

To illustrate the principles discussed, we will consider a representative hydrophilic linker, 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane (a PEG3-azide derivative). While this is not confirmed to be CAS 1428940-46-8, its properties are characteristic of this class of reagents.

PropertyValueSource
Molecular Formula C7H15N3O3Sigma-Aldrich
Molecular Weight 189.21 g/mol Sigma-Aldrich
Appearance LiquidSigma-Aldrich
Solubility Soluble in water and most organic solventsGeneral knowledge
Reactive Group Azide (-N3)Sigma-Aldrich

The azide functional group is a key feature of this type of linker, as it allows for highly specific and efficient conjugation to molecules containing an alkyne group via "click chemistry".[5][6][7]

Experimental Workflows and Protocols

The azide group of the hydrophilic linker serves as a versatile handle for bioconjugation through two primary "click chemistry" reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific application and the sensitivity of the biomolecules to copper.

Workflow for Bioconjugation using an Azido-PEG Linker

G cluster_0 Preparation cluster_1 Conjugation (Click Chemistry) cluster_2 Purification & Characterization A Azido-PEG Linker C CuAAC (Copper-Catalyzed) A->C D SPAAC (Strain-Promoted, Copper-Free) A->D B Alkyne-Modified Biomolecule (Antibody, Small Molecule, etc.) B->C B->D E Purification (e.g., SEC, Affinity Chromatography) C->E D->E F Characterization (e.g., MS, HPLC, SDS-PAGE) E->F G Final Bioconjugate (ADC, PROTAC, etc.) F->G

Sources

Method

Comprehensive Application Note &amp; Synthesis Protocol: 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride and its Derivatives

Introduction & Mechanistic Insights 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (Free base CAS: 85322-63-0; Salt CAS: 1428940-46-8) is a highly versatile, heterobifunctional PEG2-based aliphatic diamine. Fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (Free base CAS: 85322-63-0; Salt CAS: 1428940-46-8) is a highly versatile, heterobifunctional PEG2-based aliphatic diamine. Featuring both a primary amine and a tertiary dimethylamine separated by an ether linkage, this molecule is a privileged building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted fluorophores.

From a mechanistic design perspective, the presence of the ether oxygen enhances the hydrophilicity of the resulting conjugates, preventing aggregation and improving 1[1]. The structural asymmetry of the molecule allows for orthogonal reactivity: the primary amine serves as a potent nucleophile for amide coupling, while the tertiary amine provides a basic center that can modulate the physicochemical properties (e.g., pKa, lysosomal trapping) of the final drug candidate.

Retrosynthetic Strategy and Workflow

To ensure high purity, scalability, and a self-validating system, the de novo synthesis of the core scaffold is achieved via a four-step linear sequence starting from the inexpensive bulk chemical 2-(2-aminoethoxy)ethanol.

  • Step 1: Orthogonal Protection. The primary amine is selectively masked using di-tert-butyl dicarbonate (Boc₂O). This suppresses unwanted polymerization and2[2].

  • Step 2: Activation. The terminal hydroxyl group is converted into a mesylate. Mesyl chloride (MsCl) is chosen over thionyl chloride to maintain mild conditions that preserve the acid-labile Boc group.

  • Step 3: Amination. Nucleophilic displacement of the mesylate using dimethylamine yields the fully assembled protected framework.

  • Step 4: Deprotection & Salt Formation. Global deprotection using anhydrous HCl in dioxane strips the Boc group. This step acts as a self-validating purification mechanism: the product precipitates as a highly stable dihydrochloride salt, leaving organic-soluble impurities in the mother liquor and preventing the oxidative degradation 3[3].

SynthesisWorkflow A 2-(2-aminoethoxy)ethanol (Starting Material) B Boc Protection (Boc2O, Et3N) A->B Step 1 C Mesylation (MsCl, Et3N) B->C Step 2 D Amination (Dimethylamine) C->D Step 3 E Deprotection (HCl/Dioxane) D->E Step 4 F Target Molecule (Dihydrochloride Salt) E->F Final

Synthetic workflow for 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride.

Step-by-Step Experimental Protocols

Protocol A: De Novo Synthesis of the Core Scaffold

Step 1.1: Boc Protection

  • Dissolve 2-(2-aminoethoxy)ethanol (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Add triethylamine (Et₃N, 1.2 equiv) and cool the mixture to 0 °C.

  • Dropwise add a solution of Boc₂O (1.05 equiv) in DCM (50 mL). Stir at room temperature (RT) for 12 hours.

  • Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Intermediate 1).

Step 1.2: Mesylation

  • Dissolve Intermediate 1 (1.0 equiv) in anhydrous DCM (150 mL) and cool to 0 °C under nitrogen.

  • Add Et₃N (1.5 equiv), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Stir for 2 hours at 0 °C. The reaction is self-indicating as triethylamine hydrochloride salts precipitate.

  • Wash the organic layer with saturated NaHCO₃ and brine. Dry and concentrate to yield the mesylate intermediate (Intermediate 2). Use immediately in the next step.

Step 1.3: Amination

  • Dissolve Intermediate 2 (1.0 equiv) in tetrahydrofuran (THF, 100 mL).

  • Add dimethylamine (2.0 M solution in THF, 5.0 equiv).

  • Seal the reaction vessel and heat to 60 °C for 16 hours.

  • Cool to RT, concentrate under reduced pressure, and partition between ethyl acetate and 1M NaOH. Extract, dry, and evaporate to yield tert-butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate (Intermediate 3).

Step 1.4: Deprotection & Salt Formation

  • Dissolve Intermediate 3 in a minimal amount of dry methanol (20 mL).

  • Add 4M HCl in dioxane (10.0 equiv) at 0 °C. Stir at RT for 3 hours.

  • The product will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum to yield 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride .

Protocol B: Derivatization via Amide Coupling

When derivatizing the primary amine with a carboxylic acid (e.g., a PROTAC ligand), HATU is the preferred coupling reagent. The pyridine nitrogen atom in HATU stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, resulting in 4[4].

  • Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 4.0 equiv). Stir for 10 minutes to form the active OAt-ester.

  • Add 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (1.2 equiv). Stir at RT for 2 hours.

  • Purify the resulting amide derivative directly via preparative HPLC.

Derivatization Core 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride Coupling Amide Coupling (HATU, DIPEA, DMF) Core->Coupling Acid Carboxylic Acid (Fluorophore/Ligand) Acid->Coupling Product Amide Derivative (Target Conjugate) Coupling->Product

HATU-mediated amide coupling strategy for derivatizing the primary amine.

Quantitative Data & Troubleshooting

Table 1: Reaction Optimization & Yields

StepReactionReagents / ConditionsTypical YieldTroubleshooting / Causality
1.1Boc ProtectionBoc₂O, Et₃N, DCM, RT, 12h92 - 95%If yield is low, check for moisture in DCM which hydrolyzes Boc₂O.
1.2MesylationMsCl, Et₃N, DCM, 0 °C, 2h90 - 98%Do not heat; elevated temps cause chloride displacement of the mesylate.
1.3AminationHN(CH₃)₂, THF, 60 °C, 16h85 - 88%Conduct in a sealed tube to prevent the escape of volatile dimethylamine.
1.4Deprotection4M HCl/Dioxane, RT, 3h95 - 99%Ensure complete removal of dioxane/water to obtain a free-flowing powder.

Table 2: Analytical Characterization Data

Analytical MethodExpected Target Molecule Signals (Dihydrochloride Salt)
¹H NMR (400 MHz, D₂O) δ 3.85 (t, 2H, -CH₂-O-), δ 3.78 (t, 2H, -O-CH₂-), δ 3.35 (t, 2H, -CH₂-N⁺H(CH₃)₂), δ 3.20 (t, 2H, N⁺H₃-CH₂-), δ 2.92 (s, 6H, -N(CH₃)₂).
ESI-MS (m/z) Calculated for C₆H₁₇N₂O⁺ [M+H]⁺: 133.13; Found: 133.1.
Physical State Highly hygroscopic off-white to pale yellow crystalline powder.

References

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at:[Link]

Sources

Application

Application Note: Advanced Purification Strategies for Basic, Polar Conjugates Synthesized via 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Physicochemical Profiling 2-(2-Aminoetho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Physicochemical Profiling

2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (CAS: 1428940-46-8) is a highly versatile, bifunctional hydrophilic linker. It features a highly reactive primary amine—ideal for amide coupling, reductive amination, or nucleophilic substitution—and a terminal N,N-dimethyl tertiary amine. This structural motif is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs) [1], antibody-drug conjugate (ADC) payloads, and lipid nanoparticle (LNP) components to improve aqueous solubility and modulate pharmacokinetic properties without adding excessive lipophilicity.

However, the retention of the basic tertiary amine in the final synthesized conjugate introduces significant downstream purification bottlenecks. This guide details the physicochemical causality behind these challenges and provides self-validating, scalable protocols for the isolation of these basic conjugates.

Table 1: Physicochemical Profile of the Linker and Resulting Conjugates
Property2-(2-Aminoethoxy)-N,N-dimethylethanamineTypical Conjugate (e.g., Amide)Purification Implication
Molecular Weight 205.13 g/mol (as 2HCl salt)400 - 1000+ g/mol Requires MS-directed tracking.
Tertiary Amine pKa ~ 8.5 - 9.5~ 8.0 - 9.0Positively charged at physiological and acidic pH.
LogP Highly hydrophilic (negative LogP)Variable (depends on payload)Poor retention on standard low-pH C18 columns.
State at pH 2.0 Fully protonated (Cationic)Fully protonated (Cationic)Elutes in the void volume of standard RP-HPLC.
State at pH 10.5 Free base (Neutral)Free base (Neutral)Retained on C18; extractable into organic solvents.

The Causality of Purification Failure

To purify these conjugates effectively, one must understand why standard methods fail:

  • Failure of Normal-Phase (Silica) Chromatography: Standard silica gel possesses surface silanol groups (Si-OH) with a pKa of approximately 4.5. During chromatography, the protonated tertiary amine of the conjugate forms strong, irreversible electrostatic interactions with the deprotonated silanols (Si-O⁻). This causality manifests as severe peak tailing, low recovery, and cross-contamination.

  • Failure of Standard Low-pH RP-HPLC: Standard RP-HPLC utilizes acidic mobile phases (e.g., 0.1% TFA or Formic Acid, pH ~2). Under these conditions, the tertiary amine is fully ionized. The resulting localized polarity drastically reduces hydrophobic interaction with the C18 stationary phase, causing the target conjugate to elute too early, often co-eluting with polar reaction byproducts (e.g., coupling reagents like HATU or EDC).

Purification Strategy Decision Matrix

To circumvent these issues, the purification strategy must actively exploit the ionization state of the tertiary amine. The flowchart below dictates the optimal technique based on reaction scale.

Workflow A Crude Conjugate Mixture (Contains Tertiary Amine) B What is the Reaction Scale? A->B C > 1 Gram (Bulk Synthesis) B->C D < 100 mg (Discovery / Library) B->D E 100 mg - 1 Gram (Scale-up) B->E F Acid-Base LLE Extract at pH > 10 C->F G SCX-SPE Catch & Release D->G H High-pH RP-HPLC (pH 10.5 Mobile Phase) E->H F->H Polishing G->H Polishing

Caption: Decision matrix for selecting the optimal purification method based on reaction scale.

Mechanism Amine Target Conjugate Tertiary Amine (pKa ~8.5) LowPH LowPH Amine->LowPH Acidify HighPH HighPH Amine->HighPH Basify SCX SCX-SPE Ionic Retention via SO3- LowPH->SCX Load onto SCX C18 RP-HPLC Hydrophobic Retention on C18 HighPH->C18 Inject onto HPLC

Caption: Mechanistic pathways exploiting the ionization state of the tertiary amine for purification.

Protocol 1: Strong Cation Exchange (SCX) Solid-Phase Extraction

Causality & Principle: SCX sorbents are functionalized with sulfonic acid groups (-SO₃H) possessing a pKa < 0.5[2]. By loading the crude mixture under acidic conditions (pH ~2), the tertiary amine is protonated and forms a robust ionic bond with the sorbent. Neutral and acidic impurities (e.g., unreacted carboxylic acids, cleaved protecting groups) are washed away. The target is then released by shifting to a high-pH eluent, which neutralizes the tertiary amine [3].

Materials:

  • Silica-based SCX-SPE Cartridge (e.g., 1g/6mL format).

  • Loading Buffer: 0.1 M HCl (aq) or 1% Formic Acid in Water.

  • Wash Buffer: Methanol (LC-MS grade).

  • Elution Buffer: 5% Ammonium Hydroxide (NH₄OH) in Methanol.

Step-by-Step Methodology:

  • Conditioning: Pass 1 Column Volume (CV) of Methanol through the SCX cartridge, followed by 1 CV of Loading Buffer.

    • Self-Validation: Ensure the flow rate does not exceed 1-2 mL/min to prevent channeling and ensure proper bed wetting.

  • Loading: Dissolve the crude reaction mixture in 2-5 mL of Loading Buffer.

    • Self-Validation: Verify the pH of the loaded solution is < 3 using indicator paper. If the pH is too high, the amine will not protonate, leading to breakthrough. Load onto the cartridge.

  • Washing (Interference Removal): Wash with 2 CV of Loading Buffer to remove highly polar neutral/acidic impurities. Follow with 2 CV of Methanol to remove lipophilic neutral/acidic impurities.

    • Self-Validation: Perform a quick LC-MS analysis of the wash fractions; they should confirm the complete absence of the target mass.

  • Elution (Catch & Release): Elute the target conjugate using 2 CV of Elution Buffer (5% NH₄OH in MeOH). The high pH deprotonates the tertiary amine, breaking the ionic interaction and releasing the compound.

  • Recovery: Evaporate the elution fraction under reduced pressure to yield the free base conjugate.

Protocol 2: High-pH Reversed-Phase HPLC (RP-HPLC)

Causality & Principle: By raising the mobile phase pH to 10.5, the tertiary amine is forced into its neutral, free-base state. This suppresses silanol interactions and significantly increases the compound's lipophilicity, allowing for strong, predictable retention and sharp peak shapes on a C18 column.

Materials:

  • Column: High-pH stable C18 column (e.g., Ethylene Bridged Hybrid (BEH) particle technology, capable of withstanding pH 1-12). Do not use standard silica C18, as it will dissolve at pH > 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with MS-grade water to remove any residual acidic modifiers (TFA/FA) from previous runs to prevent buffer precipitation.

  • Sample Preparation: Dissolve the SCX-purified or crude sample in a 50:50 mixture of Mobile Phase A and B.

    • Critical Causality / Self-Validation: Injecting a highly acidic sample into a high-pH mobile phase will cause localized pH gradients on the column head, resulting in severe peak splitting. Ensure the injection solvent is basic before injection.

  • Gradient Elution:

    • 0-2 min: Isocratic hold at 5% B (Desalting).

    • 2-15 min: Linear gradient from 5% B to 60% B (Adjust upper limit based on payload lipophilicity).

    • 15-17 min: Column wash at 95% B.

    • 17-20 min: Re-equilibration at 5% B.

  • Detection & Fraction Collection: Monitor via UV (typically 214 nm for amide bonds, 254 nm for aromatics) and Positive ESI-MS.

    • Note: Despite the high pH mobile phase, the tertiary amine will easily acquire a proton in the ESI source, yielding a robust [M+H]+ signal for mass-directed fraction triggering.

  • Post-Purification: Lyophilize the collected fractions. Ammonium bicarbonate is volatile and will sublimate entirely, leaving the pure free-base conjugate [4].

References

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]

  • Title: Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX Source: Waters Corporation URL: [Link]

  • Title: SCX-bonded silica SPE Source: Affinisep URL: [Link]

Method

Formulation strategies for novel drugs containing 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride

Document Type: Technical Application Note & Protocol Guide Target Audience: Formulation Scientists, Medicinal Chemists, and RNA Therapeutics Developers Subject: Engineering Next-Generation mRNA-Lipid Nanoparticles (LNPs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Formulation Scientists, Medicinal Chemists, and RNA Therapeutics Developers Subject: Engineering Next-Generation mRNA-Lipid Nanoparticles (LNPs) using 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride

Rationale: The Molecular Mechanics of AEDA-2HCl in Lipid Design

The clinical validation of mRNA-based therapeutics has established Lipid Nanoparticles (LNPs) as the gold standard for non-viral nucleic acid delivery[1]. The therapeutic index of an LNP is fundamentally dictated by its ionizable lipid component, which governs mRNA encapsulation, systemic tolerability, and cytosolic delivery[2].

2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (AEDA-2HCl) is a highly specialized diamine ether that serves as an optimal hydrophilic headgroup precursor for novel ionizable lipids. Its molecular architecture provides a tripartite functional advantage:

  • Primary Amine (Synthesis & Conjugation): The terminal primary amine allows for rapid, high-yield conjugation to hydrophobic lipid tails (e.g., via Michael addition with lipidic acrylates or epoxide ring-opening). This enables the rapid generation of combinatorial lipid libraries for structure-activity relationship (SAR) screening[3].

  • Ether Linkage (Hydration & Stability): Unlike purely alkyl-based linkers, the ether oxygen in AEDA provides critical hydrogen-bonding capabilities. This promotes interfacial hydration within the LNP, stabilizing the lipid bilayer structure and modulating the protein corona upon systemic administration—a key factor for extra-hepatic targeting[3].

  • Tertiary Amine (pH-Responsive Protonation): The N,N-dimethyl moiety acts as the LNP's pH-sensor. With an apparent pKa typically tunable between 6.0 and 6.5 (depending on the conjugated tails), it remains neutral at physiological pH (7.4) to minimize systemic toxicity, but rapidly protonates in the acidic environment of the endosome (pH ~6.0)[2].

Experimental Workflow: Microfluidic Formulation of AEDA-LNPs

To ensure a self-validating system, the following protocol couples microfluidic self-assembly directly with downstream analytical characterization. This guarantees that any formulation deviations are immediately detected.

Phase Preparation

Causality Check: The aqueous phase must be highly acidic (pH 3.0) to ensure the AEDA-derived lipid is fully protonated during mixing. This maximizes electrostatic complexation with the polyanionic mRNA backbone, driving high encapsulation efficiency[2].

  • Aqueous Phase: Dilute the target mRNA in 50 mM Sodium Citrate buffer (pH 3.0) to a final concentration of 0.175 mg/mL.

  • Organic Phase: Dissolve the lipid components in anhydrous ethanol. Use the industry-standard molar ratio: AEDA-Ionizable Lipid : Cholesterol : DSPC : DMG-PEG2000 = 50 : 38.5 : 10 : 1.5 . Target a Nitrogen-to-Phosphate (N:P) ratio of 6:1.

Microfluidic Mixing & Buffer Exchange
  • Mixing: Inject the aqueous and organic phases into a microfluidic micromixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.

  • Dialysis: Immediately dialyze the effluent against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours at 4°C.

    • Causality Check: Removing ethanol and neutralizing the pH forces the hydrophobic collapse of the lipids. The AEDA headgroup loses its positive charge, locking the mRNA inside the solid LNP core and neutralizing the surface charge to prevent particle aggregation[1].

  • Filtration: Pass the dialyzed LNPs through a 0.22 µm PES syringe filter to ensure sterility.

LNP_Formulation A Aqueous Phase mRNA in 50 mM Citrate Buffer (pH 3.0) C Microfluidic Mixer FRR = 3:1 (Aq:Org), TFR = 12 mL/min A->C B Organic Phase Lipid Mix in Ethanol B->C D Self-Assembly Electrostatic Complexation & Hydrophobic Collapse C->D E Dialysis / TFF Buffer Exchange to PBS (pH 7.4) D->E F Sterile Filtration 0.22 µm PES Filter E->F

Caption: Microfluidic workflow for formulating AEDA-derived mRNA-LNPs.

Analytical Characterization & Validation

To validate the structural integrity and functionality of the formulated AEDA-LNPs, execute the following three-pillar characterization panel:

  • Size and Polydispersity (DLS): Dilute the LNP sample 1:100 in PBS. Measure using Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse population (PDI < 0.15).

  • Encapsulation Efficiency (Ribogreen Assay): Quantify unencapsulated mRNA (in PBS) versus total mRNA (in PBS + 1% Triton X-100 to lyse the LNPs) using the Quant-iT RiboGreen assay. Calculate EE% = [(Total - Free) / Total] × 100.

  • Apparent pKa Determination (TNS Assay): Prepare a series of buffers ranging from pH 2.5 to 11.0. Add 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) to the LNP suspensions. Measure fluorescence (Ex/Em: 321/445 nm).

    • Causality Check: TNS fluoresces strongly when bound to the positively charged LNP surface. As the pH rises and the AEDA tertiary amine deprotonates, TNS is released, quenching the fluorescence. The pKa is the pH at which fluorescence reaches 50% of its maximum[2].

Quantitative Benchmarks

The table below summarizes the expected physicochemical properties of successfully formulated AEDA-derived LNPs compared to standard benchmarks.

ParameterTarget Range for AEDA-LNPsStandard Benchmark (e.g., MC3)Analytical Method
Z-Average Diameter 65 – 85 nm70 – 90 nmDynamic Light Scattering
Polydispersity Index (PDI) < 0.15< 0.20Dynamic Light Scattering
Encapsulation Efficiency (EE%) > 92%> 90%RiboGreen Assay
Apparent pKa 6.1 – 6.46.44TNS Fluorescence Assay
Surface Charge (Zeta Potential) -2.0 to +2.0 mV (at pH 7.4)Near NeutralElectrophoretic Light Scattering

Mechanism of Action: Endosomal Escape

The ultimate validation of the AEDA headgroup is its ability to facilitate cytosolic delivery. Upon cellular uptake via receptor-mediated endocytosis, the LNP is trapped in an early endosome. As the endosomal ATPase pumps protons into the vesicle, the pH drops. The tertiary amine of the AEDA headgroup acts as a proton sponge, acquiring a positive charge. This drives electrostatic binding with anionic endogenous lipids (e.g., BMP, DOPS), forcing the membrane to transition from a stable bilayer into an inverted hexagonal ( HII​ ) phase, physically tearing the endosome and releasing the mRNA[2].

Endosomal_Escape N1 Cellular Uptake Receptor-Mediated Endocytosis N2 Early Endosome pH drops to ~6.0 N1->N2 N3 AEDA-Lipid Protonation Tertiary Amine acquires positive charge N2->N3 N4 Electrostatic Interaction Binding with anionic endosomal lipids N3->N4 N5 Membrane Destabilization Formation of inverted hexagonal (H_II) phase N4->N5 N6 Cytosolic Release mRNA escapes into cytoplasm N5->N6

Caption: Mechanism of pH-dependent endosomal escape mediated by AEDA-derived ionizable lipids.

References

  • Source: NIH (PMC)
  • Source: NIH (PMC)
  • Advances in mRNA LNP-Based Cancer Vaccines: Mechanisms, Formulation Aspects, Challenges, and Future Directions Source: MDPI / Journal of Personalized Medicine URL

Sources

Application

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride Conjugates

Introduction & Mechanistic Rationale The compound 2-(2-Aminoethoxy)-N,N-dimethylethanamine (AEDE) dihydrochloride is a highly versatile, bifunctional linker frequently utilized in the design of Proteolysis Targeting Chim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(2-Aminoethoxy)-N,N-dimethylethanamine (AEDE) dihydrochloride is a highly versatile, bifunctional linker frequently utilized in the design of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted small-molecule therapeutics. Structurally, it combines a flexible, hydrophilic ether linkage with a primary amine for conjugation and a terminal tertiary dimethylamine group. The incorporation of this moiety profoundly influences the physicochemical properties, target engagement, and bioactivity of the resulting conjugates[1].

From a pharmacokinetic perspective, the dimethylamine group (pKa ~9.0–9.5) acts as a weak base. At physiological pH (7.4), it exists in a dynamic equilibrium between its unprotonated and protonated states. This basic center not only enhances aqueous solubility but also drives a critical biological phenomenon known as lysosomotropic trapping [2]. Weak bases readily diffuse across lipophilic cell membranes in their unprotonated form but become rapidly protonated and trapped within the acidic lumen of lysosomes (pH 4.5–5.0)[3]. Consequently, AEDE-conjugated drugs typically exhibit a significantly expanded volume of distribution (Vd) and pronounced accumulation in tissues with high lysosomal content, such as the liver, kidneys, and lungs[2].

Mechanistic Visualization

LysosomeTrapping Blood Bloodstream (pH 7.4) Dynamic Equilibrium Cytosol Cytosol (pH 7.2) Lipophilic Diffusion Blood->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Protonation of Dimethylamine Cytosol->Lysosome Diffusion into Acidic Vesicle Target Intracellular Target (e.g., Target Protein Degradation) Cytosol->Target Binding to Target/E3 Ligase Trapped Lysosomal Trapping (High Tissue Vd) Lysosome->Trapped Protonation (pKa ~9.5) Trapped->Cytosol Slow Release / Equilibration

Mechanism of lysosomotropic trapping for AEDE conjugates driven by the basic dimethylamine moiety.

Formulation Strategies

Because the AEDE linker is supplied as a dihydrochloride salt, the unformulated conjugate will inherently lower the pH of unbuffered aqueous solutions. If injected intravenously without pH adjustment, this can cause severe phlebitis, hemolysis, or tail necrosis in murine models.

Causality in Formulation:

  • Buffering: The formulation must be titrated to a physiological pH (6.8–7.4) using buffers like PBS or HEPES to neutralize the dihydrochloride salt before administration.

  • Solubilization: While the AEDE linker is hydrophilic, the attached warhead (e.g., a PROTAC targeting ligand) is often highly lipophilic. Co-solvents or surfactants are routinely required to prevent precipitation in the bloodstream.

Table 1: Recommended Formulation Vehicles Based on Conjugate Lipophilicity
Conjugate LogPRecommended Vehicle CompositionRationale / Causality
< 2.0 (Hydrophilic)100% PBS (pH 7.4)Dihydrochloride salt ensures complete dissolution. PBS buffers the acidic salt.
2.0 - 4.0 (Moderate)5% DMSO + 95% SalineDMSO disrupts the crystal lattice; saline provides isotonicity.
> 4.0 (Lipophilic)5% DMSO + 40% PEG400 + 55% SalinePEG400 prevents precipitation of the lipophilic warhead upon injection.
> 5.0 (Highly Lipophilic)10% DMSO + 10% Tween-80 + 80% SalineTween-80 forms micelles to encapsulate the hydrophobic conjugate core.

In Vivo Dosing Protocols (Murine Models)

The following protocols are designed as self-validating systems. Each step includes a verification checkpoint to ensure scientific integrity and animal welfare.

Protocol A: Intravenous (IV) Bolus Administration

Objective: To determine absolute bioavailability and assess rapid tissue distribution.

  • Preparation & pH Verification:

    • Dissolve the AEDE conjugate in the chosen vehicle (see Table 1) at a concentration of 0.5 – 2.0 mg/mL.

    • Self-Validation Check: Measure the pH of the final solution using micro-pH paper. Ensure the pH is strictly between 6.8 and 7.4. If acidic, titrate carefully with 0.1 N NaOH.

  • Animal Preparation:

    • Place the mouse (e.g., C57BL/6 or BALB/c, 20-25g) in a commercial restrainer.

    • Warm the tail using a heating lamp or warm water bath (37°C) for 2–3 minutes to induce vasodilation.

  • Injection:

    • Use a 27G to 30G needle attached to a 1 mL syringe.

    • Administer the dose at a volume of 5 mL/kg (e.g., 100 µL for a 20g mouse).

    • Inject slowly over 5–10 seconds.

    • Self-Validation Check: A lack of resistance and the visible clearing of the vein indicate successful IV delivery. Blanching or swelling indicates subcutaneous extravasation; if this occurs, the animal must be excluded from strict PK analysis.

  • Post-Dose Monitoring:

    • Observe for immediate signs of acute toxicity (e.g., respiratory distress, tremors), which may indicate vehicle incompatibility or rapid target-mediated toxicity.

Protocol B: Oral (PO) Gavage Administration

Objective: To evaluate oral bioavailability and gastrointestinal absorption.

  • Preparation:

    • Formulate the conjugate at 2.0 – 10.0 mg/mL. Suspensions (e.g., in 0.5% Methylcellulose / 0.1% Tween-80) are acceptable for PO dosing if the compound is insoluble, though clear solutions yield more consistent PK data.

  • Administration:

    • Use a 20G or 22G stainless steel or flexible plastic feeding tube (gavage needle).

    • Administer a maximum volume of 10 mL/kg (e.g., 200 µL for a 20g mouse).

    • Gently restrain the mouse by the scruff, aligning the head and neck vertically to create a straight path to the stomach.

    • Insert the gavage needle over the tongue and down the esophagus. Do not force the needle.

  • Validation:

    • Self-Validation Check: The needle should glide smoothly. If the animal struggles violently or gasps, the needle may be in the trachea. Remove immediately to prevent fatal aspiration.

Pharmacokinetic Sampling and Tissue Distribution

Because AEDE conjugates are highly prone to lysosomal trapping, analyzing plasma alone provides an incomplete pharmacokinetic profile. Tissue distribution studies are mandatory to understand the full disposition of the drug.

Table 2: Expected PK Shifts Upon AEDE Conjugation
ParameterUnconjugated Lipophilic DrugAEDE-Conjugated DrugMechanistic Cause
Clearance (CL) Moderate to HighVariable (Often Lower)Reduced hepatic metabolism due to lysosomal sequestration.
Volume of Distribution (Vd) Low to Moderate (1-3 L/kg)High (>5 L/kg)Extensive partitioning into acidic tissue compartments[2].
Tissue-to-Plasma Ratio ~1:1> 10:1 (Liver, Kidney, Lung)Protonation of the dimethylamine group in lysosomes[3].
Half-life (t1/2) Short (hours)Prolonged (days)Slow efflux of the trapped protonated conjugate back into cytosol.
Tissue Collection Protocol (Cardiac Perfusion)

To accurately measure intracellular tissue accumulation, residual blood must be removed from the organs prior to harvest.

  • Euthanize the animal at the designated time point (e.g., via CO2 asphyxiation).

  • Immediately open the thoracic cavity and insert a 23G needle into the left ventricle of the heart.

  • Snip the right atrium to allow for fluid outflow.

  • Perfuse with 10–20 mL of ice-cold PBS at a steady rate until the liver and lungs blanch (turn pale), indicating successful blood clearance.

  • Harvest tissues (liver, kidney, lung, brain), snap-freeze in liquid nitrogen, and store at -80°C prior to LC-MS/MS homogenization.

Workflow Visualization

DosingWorkflow Formulation 1. Formulation (pH Titration & Solubilization) Admin 2. Administration (IV: 5 mL/kg | PO: 10 mL/kg) Formulation->Admin Sampling 3. PK Sampling (Perfusion & Tissue Harvest) Admin->Sampling Analysis 4. LC-MS/MS Analysis (Plasma vs. Tissue Vd) Sampling->Analysis

Standardized in vivo dosing and pharmacokinetic sampling workflow for AEDE-conjugated therapeutics.

References

  • Commentary. Lysosomotropic agents. Source: Biochemical Pharmacology (1974). de Duve C, de Barsy T, Poole B, Trouet A, Tulkens P, Van Hoof F. URL:[Link]

  • The potential role of lysosomes in tissue distribution of weak bases. Source: Biopharmaceutics & Drug Disposition (1988). MacIntyre AC, Cutler DJ. URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Source: Exploration of Targeted Anti-tumor Therapy (2020). Troup RI, Fallan C, Baud MGJ. URL:[Link]

Sources

Method

Application Note: Advanced Peptide Derivatization Utilizing 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride

Introduction & Strategic Rationale The demand for peptide therapeutics with enhanced aqueous solubility, improved membrane permeability, and tailored pharmacokinetic (PK) profiles has driven the development of novel deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The demand for peptide therapeutics with enhanced aqueous solubility, improved membrane permeability, and tailored pharmacokinetic (PK) profiles has driven the development of novel derivatization strategies [1]. 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (CAS: 1428940-46-8) is a highly versatile, bifunctional building block utilized in Solid-Phase Peptide Synthesis (SPPS) to address these challenges.

Structurally, this compound features a primary amine for robust amide bond formation, a short ether linkage providing PEG-like hydrophilicity, and a terminal tertiary dimethylamine. The tertiary amine (pKa ~9.5) ensures the moiety remains protonated at physiological pH. Appending this basic, hydrophilic tag to a peptide—either at the C-terminus or on a specific side chain—drastically improves its solubility profile and provides a handle for stable salt formulation.

Mechanistic Insights & Chemical Logic (E-E-A-T)

As an application scientist, selecting the correct form of a modifier and the appropriate coupling chemistry is critical to avoiding synthesis failure.

  • Salt Form vs. Free Base Causality: The dihydrochloride salt is explicitly chosen over the free base (CAS: 85322-63-0) due to its superior stability. Free liquid amines are highly susceptible to atmospheric oxidation and carbamate formation via CO₂ absorption over time. The dihydrochloride salt guarantees a prolonged shelf-life and consistent molarity.

  • Stoichiometric Neutralization: Because the molecule brings two equivalents of HCl, precise stoichiometric control of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is mandatory. Two equivalents of DIPEA are consumed exclusively to liberate the primary amine. Therefore, to maintain the basic environment required for carboxylate activation, a minimum of 4–5 equivalents of DIPEA must be present in the reaction mixture.

  • Intrinsic Regioselectivity: The primary amine is highly nucleophilic, whereas the sterically hindered tertiary dimethylamine is non-nucleophilic under standard SPPS coupling conditions. This intrinsic orthogonality eliminates the need for transient protection of the tertiary amine, preventing unwanted cross-linking and streamlining the synthetic workflow [2].

  • Minimizing Epimerization: When modifying the C-terminus (N-to-C directionality), the alpha-carbon is susceptible to epimerization via the oxazolone intermediate pathway. To mitigate this, we utilize HATU—a highly efficient uranium salt—which rapidly converts the activated ester into the target amide, outcompeting the slower oxazolone formation [3].

ChemLogic Peptide Peptide-COOH Activated Activated Ester (OAt/OBt) Peptide->Activated HATU, DIPEA Product Derivatized Peptide (Amide Bond) Activated->Product Nucleophilic Attack Amine Amine Linker (2HCl Salt) Amine->Product DIPEA (Neutralization)

Chemical logic of carboxylate activation and neutralizing nucleophilic attack.

Experimental Workflows & Protocols

We present two self-validating protocols for incorporating 2-(2-Aminoethoxy)-N,N-dimethylethanamine into a peptide sequence: On-Resin Side-Chain Derivatization and Solution-Phase C-Terminal Derivatization .

Protocol A: On-Resin Side-Chain Derivatization (Asp/Glu)

This method utilizes orthogonal protecting groups (e.g., Allyl ester) on the target Aspartic or Glutamic acid residue, allowing for selective deprotection and coupling while the peptide remains anchored to the resin [1].

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the peptide on a Rink Amide resin using standard Fmoc/tBu chemistry. Incorporate Fmoc-Glu(OAll)-OH at the desired modification site.

  • Orthogonal Deprotection: Swell the resin in Dichloromethane (DCM). Treat the resin with a solution of Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.1 eq) and Phenylsilane (10 eq) in anhydrous DCM for 30 minutes in the dark. Repeat once.

  • Palladium Scavenging: Wash the resin extensively with DCM, followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 5 min) to remove residual palladium catalyst. Wash with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve HATU (3.0 eq relative to resin loading) in a minimal volume of DMF. Add DIPEA (8.0 eq). Add this mixture to the resin and agitate for 3 minutes to form the active ester.

  • Amine Coupling: Dissolve 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (3.0 eq) in DMF and add it to the activated resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser test (or micro-cleavage LC-MS) to confirm the consumption of the free carboxylate.

  • Global Cleavage: Wash the resin with DCM and dry. Cleave the peptide using a standard cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. Precipitate the modified peptide in cold diethyl ether.

Workflow A 1. SPPS on Resin (Fmoc/tBu Strategy) B 2. Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) A->B C 3. Carboxylate Activation (HATU / DIPEA) B->C D 4. Amine Coupling (Target Dihydrochloride) C->D E 5. Global Cleavage (95% TFA) D->E

Workflow for on-resin side-chain derivatization using orthogonal protection.

Protocol B: Solution-Phase C-Terminal Derivatization

When C-terminal modification is required, on-resin coupling is often sterically hindered or limited by the linker. Synthesizing the peptide on a highly acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin allows for the isolation of a fully protected peptide intermediate [3].

Step-by-Step Methodology:

  • Mild Cleavage: Following standard Fmoc-SPPS on 2-CTC resin, treat the resin with 1% TFA in DCM (10 × 2 min). Filter the effluent directly into a flask containing 10% Pyridine in Methanol to immediately neutralize the acid, preserving the sensitive side-chain protecting groups (e.g., tBu, Trt).

  • Concentration: Evaporate the solvent under reduced pressure to yield the fully protected peptide featuring a free C-terminal alpha-carboxylate.

  • Solution-Phase Coupling: Dissolve the protected peptide (1.0 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (5.0 eq). Stir for 2 minutes.

  • Derivatization: Add 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (2.0 eq) to the solution. Stir at room temperature for 1.5 hours. Monitor reaction completion via LC-MS.

  • Global Deprotection: Remove the DMF in vacuo. Treat the crude protected modified peptide with 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours to remove all side-chain protecting groups.

  • Isolation: Concentrate the TFA solution and precipitate the final product in cold diethyl ether. Centrifuge and lyophilize.

Quantitative Data Summary

The following table summarizes the optimized parameters for both derivatization strategies, highlighting the critical stoichiometric differences required to manage the dihydrochloride salt.

ParameterProtocol A: On-Resin Side-ChainProtocol B: Solution-Phase C-Terminal
Resin Platform Rink Amide / Wang2-Chlorotrityl Chloride (2-CTC)
Target Moiety Asp/Glu side-chain carboxylateC-terminal alpha-carboxylate
Amine Equivalents 3.0 – 5.0 eq1.5 – 2.0 eq
Coupling Reagent HATU (3.0 eq)HATU (1.5 eq)
Base (DIPEA) 8.0 – 10.0 eq (Critical for 2HCl)4.0 – 5.0 eq
Reaction Time 2 hours (Room Temperature)1.5 hours (Room Temperature)
Expected Yield 85% – 95%75% – 85%
Epimerization Risk Low (Side-chain lacks chiral center)Moderate (Oxazolone pathway risk)

References

  • E. A. Cergol et al. "Recent Advances in the Synthesis of C-Terminally Modified Peptides." National Center for Biotechnology Information (PMC), 2018.[Link]

  • R. van Geel et al. "Solid-phase synthesis of C-terminal modified peptides." Biopolymers (Peptide Science), 2006.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting pH Optimization for 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride Bioconjugation

Target Audience: Researchers, scientists, and drug development professionals. The Core Mechanistic Challenge: The "Dihydrochloride Trap" As a Senior Application Scientist, the most frequent point of failure I observe whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Core Mechanistic Challenge: The "Dihydrochloride Trap"

As a Senior Application Scientist, the most frequent point of failure I observe when teams work with 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride is not the bioconjugation chemistry itself, but a fundamental misunderstanding of the molecule's salt form.

This bifunctional-like linker contains two distinct amines:

  • A primary amine (aminoethoxy group): The reactive nucleophile intended for conjugation (pKa ~8.5–9.0).

  • A tertiary amine (N,N-dimethyl group): A basic group that remains largely protonated at physiological pH (pKa ~9.5).

Because it is supplied as a dihydrochloride salt , dissolving this molecule releases two molar equivalents of hydrochloric acid (HCl) into your solution. If you add this directly to a standard, low-capacity buffer (like 10 mM PBS), the pH will catastrophically collapse below 7.0. At this acidic pH, the primary amine becomes fully protonated ( −NH3+​ ), stripping it of its nucleophilicity and completely halting any reaction with N-Hydroxysuccinimide (NHS) esters or EDC-activated carboxyls [1].

Successful conjugation requires balancing the deprotonation of the primary amine with the stability of the NHS ester, which rapidly hydrolyzes at highly basic pH levels [2].

Troubleshooting Guides & FAQs

Q1: My NHS-ester conjugation yielded 0% product after adding the linker. What went wrong? Causality: Your buffer capacity was overwhelmed by the dihydrochloride salt. When the pH drops below 7.5, the primary amine is protonated and cannot perform the nucleophilic acyl substitution required to form an amide bond. Solution: You must either pre-neutralize the linker stock solution with a non-nucleophilic base (like DIPEA in organic solvent) or perform the reaction in a high-capacity buffer (e.g., 100–300 mM Sodium Bicarbonate, pH 8.3) [2].

Q2: What is the exact optimal pH range for coupling this specific molecule? Causality: Bioconjugation is a race between aminolysis (the desired reaction) and hydrolysis (the destruction of your NHS ester by water). The optimal pH for modifying primary amines with NHS esters is strictly 8.3 to 8.5 [2]. At this range, a sufficient fraction of the primary amine is deprotonated (active), while the NHS ester hydrolysis half-life remains manageable (hydrolysis half-life drops from hours at pH 7.0 to mere minutes above pH 8.6) [3].

Q3: Can I perform a one-pot EDC/NHS coupling with this linker? Causality: A one-pot reaction is highly discouraged for this molecule. EDC activation of a carboxyl group is most efficient at an acidic pH of 4.5–6.0 [1]. If you add your amine linker at this pH, it will not react. If you raise the one-pot pH to 8.5, the EDC will rapidly lose efficiency. Solution: Use a two-step protocol. Activate the carboxyl group at pH 5.5, quench or buffer-exchange to remove excess EDC, and then introduce your neutralized amine linker at pH 8.3 [1].

Q4: I see protein aggregation during the conjugation step. Is pH the cause? Causality: Yes. When shifting the pH to 8.3–8.5 to accommodate the amine coupling, you may approach the isoelectric point (pI) of your target protein. When pH pI, the protein's net charge is zero, removing electrostatic repulsion and causing aggregation [1]. Solution: Ensure your reaction pH is at least 1–2 units away from your protein's pI. If unavoidable, lower the protein concentration or add a mild surfactant.

Buffer Selection & Quantitative Data

To prevent the "dihydrochloride trap," buffer selection is paramount. Avoid all amine-containing buffers (Tris, Glycine), as they will outcompete your linker for the NHS ester [3].

Buffer SystemConcentrationOptimal pH RangeDihydrochloride Neutralization CapacityRecommendation for this Linker
Sodium Bicarbonate 100 - 300 mM8.3 - 8.5ExcellentHighly Recommended. High capacity prevents pH crash.
HEPES 100 - 200 mM8.0 - 8.5GoodRecommended. Good alternative if carbonate is incompatible.
Phosphate (PBS) 10 - 20 mM7.2 - 7.5PoorNot Recommended. Will collapse immediately upon linker addition.
Phosphate 100 - 200 mM8.0ModerateAcceptable. Only if the linker is pre-neutralized prior to addition.
Tris / Glycine AnyAnyN/AStrictly Avoid. Primary amines will consume the NHS ester.

Validated Experimental Protocols

This protocol describes a self-validating, two-step EDC/NHS coupling workflow designed specifically to handle the dihydrochloride salt of 2-(2-Aminoethoxy)-N,N-dimethylethanamine.

Step 1: Carboxyl Activation (pH 5.5)
  • Dissolve your carboxyl-containing molecule in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS.

  • Incubate at room temperature for 15–30 minutes.

  • Self-Validation Check: The activation is complete when the solution is ready for immediate buffer exchange. Do not exceed 30 minutes to prevent intermediate degradation.

Step 2: Buffer Exchange & pH Shift (pH 8.3)
  • Pass the activation mixture through a desalting column pre-equilibrated with Coupling Buffer (0.1 M Sodium Bicarbonate, pH 8.3). This removes excess EDC and shifts the pH to the optimal range for amine reactivity.

Step 3: Linker Addition & Conjugation
  • Prepare a 100 mM stock of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride in molecular biology grade water.

  • Add a 10-fold molar excess of the linker to the activated carboxyl solution.

  • Critical Self-Validation Check: Immediately spot 1 µL of the reaction mixture onto a high-resolution pH indicator strip. If the pH has dropped below 8.0 due to the salt, add 1 M NaOH in 1 µL increments until pH 8.3 is restored.

  • Incubate for 2 hours at room temperature.

Step 4: Reaction Verification
  • Self-Validation Check: Measure the absorbance of the reaction mixture at 260–280 nm. The release of the NHS leaving group absorbs strongly in this range, providing real-time spectrophotometric confirmation that the aminolysis reaction has successfully occurred [3].

Mandatory Visualizations

Mechanism Salt Linker Dihydrochloride Salt (Releases 2 eq. HCl) WeakBuffer Weak Buffer (e.g., 10mM PBS) Salt->WeakBuffer StrongBuffer Strong Buffer (e.g., 300mM NaHCO3) or Pre-Neutralization Salt->StrongBuffer pHDrop Severe pH Drop (< 7.0) WeakBuffer->pHDrop pHMaintain Optimal pH Maintained (8.0-8.5) StrongBuffer->pHMaintain Protonated Primary Amine Protonated (-NH3+) pHDrop->Protonated Deprotonated Primary Amine Deprotonated (-NH2) pHMaintain->Deprotonated Fail Reaction Fails (No Nucleophilic Attack) Protonated->Fail Success Successful Conjugation (Nucleophilic Attack on NHS) Deprotonated->Success

Mechanistic logic of pH collapse by dihydrochloride salts and the neutralization rescue pathway.

Workflow A Carboxyl Activation EDC/NHS in MES (pH 5.0 - 6.0) B NHS-Activated Intermediate A->B C Buffer Exchange Shift to Bicarbonate (pH 8.0 - 8.5) B->C D Linker Addition Add Neutralized Amine Linker C->D E Final Product Amide Conjugate D->E

Two-step EDC/NHS bioconjugation workflow highlighting critical pH shifts for optimal yield.

References

Optimization

Optimizing storage conditions to prevent degradation of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride

Technical Support Center: Handling & Storage of 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride Introduction 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (CAS: 1428940-46-8) is a critical PEG-like al...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride

Introduction

2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (CAS: 1428940-46-8) is a critical PEG-like aliphatic diamine linker widely utilized in PROTAC synthesis, bioconjugation, and advanced molecular probing[1]. While formulated as a dihydrochloride salt to improve stability, its ether linkage and amine termini render it highly susceptible to environmental degradation. This technical guide provides a self-validating system for optimizing storage conditions, addressing hygroscopicity, and preventing oxidative yellowing.

Part 1: Core Storage Protocols

To maintain the integrity of the off-white to pale yellow crystalline powder[1], a strict environmental control system must be established. The compound is highly prone to moisture absorption, which acts as the primary catalyst for downstream chemical degradation.

Table 1: Optimal Storage Parameters

ParameterOptimal ConditionCausality / Rationale
Temperature 2°C to 8°C (Short-term) / -20°C (Long-term)Minimizes thermal kinetic energy, reducing the rate of spontaneous oxidation and backbone scission.
Atmosphere Inert (Argon or Nitrogen)Displaces oxygen and reactive nitrogen species (NOx), preventing radical-mediated amine oxidation[2].
Humidity < 10% Relative Humidity (RH)Prevents moisture absorption and subsequent deliquescence of the hygroscopic hydrochloride salt[3].
Light Exposure Complete Darkness (Amber Vials)Prevents photo-oxidation and the formation of phenoxy or quinonoid radical structures[4].
Container Tightly sealed glass with PTFE-lined capsGlass prevents gas permeation; PTFE prevents chemical interaction with the cap liner.
Protocol: Aliquoting and Long-Term Storage

To prevent repeated freeze-thaw cycles and moisture introduction during daily use, follow this self-validating aliquoting protocol:

  • Equilibration: Allow the sealed, cold container to reach room temperature in a desiccator before opening.

    • Self-Validation Step: Inspect the outer glass; no condensation should form. If condensation is present, equilibration is incomplete.

  • Inert Transfer: Move the container into a glove box purged with Argon or Nitrogen (RH < 5%).

  • Aliquoting: Weigh the required amounts into pre-dried amber glass vials.

  • Sealing: Purge the headspace of each vial with Argon, seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm.

  • Storage: Place the aliquots in a secondary container (e.g., a desiccator jar with Drierite) and store at -20°C for long-term preservation.

AliquotWorkflow Rec Receive Compound (Inspect Seal) GloveBox Transfer to Glove Box (Argon/N2, <5% RH) Rec->GloveBox Aliquot Aliquot into Amber Vials GloveBox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Desiccator Place in Desiccator (w/ Drierite) Seal->Desiccator Store Long-Term Storage (-20°C or 2-8°C) Desiccator->Store

Workflow for aliquoting and storing hygroscopic amine hydrochloride salts.

Part 2: Troubleshooting Guides & FAQs

Q1: My powder has turned into a sticky paste or liquid. What happened, and can I use it? Mechanism: You are observing deliquescence. Amine hydrochlorides are inherently hygroscopic. When exposed to ambient humidity, the salt absorbs water molecules from the air to form a hydrate, eventually absorbing enough moisture to dissolve itself into an aqueous paste[3]. Causality: The presence of water not only makes precise molar weighing impossible but also mobilizes the molecules, increasing the likelihood of localized pH shifts that can deprotonate the salt into its highly reactive free base form. Action: If the compound has completely liquefied, it is highly recommended to discard it for quantitative biological assays. The exact molarity can no longer be accurately determined, and hydrolysis of trace impurities may have occurred.

Q2: The compound was originally off-white, but it is now turning deep yellow or brown. Is it degraded? Mechanism: Yes, this is a classic sign of amine oxidation. While the dihydrochloride salt is designed to protect the primary and tertiary amines, trace amounts of the free base (often formed if moisture is introduced) are highly reactive. Causality: The tertiary amine (N,N-dimethyl group) and primary amine can react with atmospheric oxygen or nitrogen oxides (NOx) via a free radical chain reaction. This oxidation leads to the formation of nitrones, nitroso derivatives, or conjugated imines[4][5]. These conjugated species act as chromophores, absorbing light in the blue-violet region and appearing yellow/brown to the naked eye[4]. Action: Discard yellowed batches for sensitive coupling reactions. The oxidized byproducts can act as chain terminators or cause unwanted side reactions in bioconjugation.

DegradationPathway Salt Stable Dihydrochloride Salt (White Powder) Moisture Moisture Exposure (High Humidity) Salt->Moisture Deliquescence Deliquescence (Sticky Paste/Liquid) Moisture->Deliquescence Equilibrium Trace Free Base Formation (Deprotonation) Deliquescence->Equilibrium Oxidation O2 / NOx Exposure (Radical Oxidation) Equilibrium->Oxidation Chromophore Nitrone/Conjugated Species (Yellow/Brown Discoloration) Oxidation->Chromophore

Mechanistic degradation pathway from moisture exposure to oxidative yellowing.

Q3: How can I recover a sample that has been exposed to mild moisture but hasn't oxidized yet? Mechanism: Moisture removal must be done kinetically without triggering thermal degradation. Protocol:

  • Do not use high-heat ovens. Heat accelerates Maillard-like reactions and backbone scission, leading to immediate yellowing[4].

  • Place the open vial in a vacuum desiccator containing a strong desiccant (e.g., anhydrous calcium chloride or phosphorus pentoxide).

  • Apply a high vacuum at room temperature for 24-48 hours.

  • Self-Validation Step: Weigh the vial periodically until a constant mass is achieved, indicating the complete removal of unbound water.

References

  • Title: 2-(2-Aminoethoxy)
  • Title: 2-(2-Aminoethoxy)
  • Source: uomustansiriyah.edu.
  • Source: researchgate.
  • Source: eastomat.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Overlapping NMR Signals in 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address a common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in the analysis of 2-(2-Aminoethoxy)-N,N-dimethylethanamine and its dihydrochloride salt: overlapping signals in ¹H NMR spectra. This phenomenon can obscure crucial structural information, and this guide is designed to help you systematically diagnose and resolve these issues to obtain high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in the ¹H NMR spectrum of my 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride product overlapping?

A1: The primary reason for signal overlap in the ¹H NMR spectrum of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride is the presence of multiple ethylene (-CH₂-CH₂-) groups in chemically similar environments.[1] This leads to their proton signals having very close chemical shifts, often resulting in complex, overlapping multiplets that are difficult to assign individually. The structure, NH₂-CH₂-CH₂-O-CH₂-CH₂-N(CH₃)₂, contains four distinct methylene groups. In the dihydrochloride salt, protonation of the two nitrogen atoms further influences the electronic environment of the adjacent methylene protons, but their chemical shifts can still remain very close.

Q2: I'm seeing a broad, unresolved "hump" in my spectrum. What are the most likely causes?

A2: A broad, unresolved signal, often referred to as a "hump," can arise from several factors:

  • Severe Signal Overlap: As mentioned in Q1, the inherent similarity of the methylene groups is a major contributor.[2]

  • Chemical Exchange: The protons on the primary and tertiary amine groups (-NH₃⁺ and -NH⁺) are exchangeable. Depending on the solvent, temperature, and pH, the rate of this exchange with residual water or other labile protons can lead to signal broadening.

  • Hygroscopic Nature of the Sample: The dihydrochloride salt is often hygroscopic, readily absorbing atmospheric moisture.[3][4] This water can broaden the signals of exchangeable protons and may also affect the resolution of other signals in the spectrum. Proper handling and drying of the sample and NMR solvent are crucial.[5][6]

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in peak broadening.[7]

Q3: What are some initial, straightforward steps I can take to improve signal resolution?

A3: Before resorting to more advanced NMR techniques, several simple adjustments to your experimental setup can often improve signal dispersion:

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent can alter the chemical shifts of the protons.[8][9] The interactions between the solute and solvent molecules can influence the electronic environment of the protons, leading to better separation of overlapping signals.[10][11] For example, switching from D₂O to DMSO-d₆ or methanol-d₄ can induce significant changes in chemical shifts.

  • Vary the Temperature: Acquiring spectra at different temperatures can affect chemical shifts and the rates of chemical exchange processes.[7] This can be particularly effective if conformational changes or dynamic exchange processes are contributing to the signal overlap.

  • Adjust the pH: For the dihydrochloride salt, the pH of the solution (especially in D₂O) can significantly impact the protonation state of the amine groups and, consequently, the chemical shifts of adjacent protons.[12][13][14] Adding a small amount of DCl or NaOD can shift the equilibrium and potentially resolve overlapping signals.

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent and pH Adjustment

Issue: The methylene region of the ¹H NMR spectrum of your 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride in D₂O is a complex, unresolved multiplet.

Proposed Solution: A systematic variation of the solvent and pH can often resolve this issue. This workflow helps to identify the optimal conditions for resolving the overlapping signals.

Caption: Troubleshooting workflow for solvent and pH optimization.

Experimental Protocol: pH Adjustment in D₂O

  • Initial Spectrum: Dissolve your 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride sample in D₂O and acquire a standard ¹H NMR spectrum.

  • Acidification: To the same NMR tube, add a small aliquot (e.g., 1-2 µL) of a dilute DCl solution in D₂O.

  • Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Basification (if necessary): If acidification does not resolve the signals, prepare a fresh sample and add a small aliquot of a dilute NaOD solution in D₂O.

  • Re-acquire Spectrum: Mix and acquire the ¹H NMR spectrum.

  • Analysis: Compare the spectra obtained under neutral, acidic, and basic conditions to identify the optimal pH for signal resolution.

Data Presentation: Expected ¹H NMR Chemical Shifts

The following table provides an estimation of the ¹H NMR chemical shifts for 2-(2-Aminoethoxy)-N,N-dimethylethanamine. Actual values can vary based on solvent, concentration, and pH.

Proton Assignment Structure Approximate Chemical Shift (ppm)
N(CH₃)₂-N(CH ₃)₂2.2 - 2.8
-CH₂-N(CH₃)₂-CH ₂-N(CH₃)₂2.5 - 3.0
-O-CH₂--O-CH ₂-CH₂-N(CH₃)₂3.5 - 3.8
-CH₂-NH₂-O-CH₂-CH ₂-NH₂2.8 - 3.2
-O-CH₂--O-CH ₂-CH₂-NH₂3.6 - 3.9

Note: In the dihydrochloride salt dissolved in D₂O, the amine protons will exchange with deuterium and will likely not be observed.

Guide 2: Leveraging 2D NMR Spectroscopy for Unambiguous Assignments

Issue: Even after optimizing solvent and pH, some methylene signals remain overlapped, preventing a complete structural confirmation.

Proposed Solution: Employ two-dimensional (2D) NMR techniques to resolve overlapping signals by spreading the information into a second dimension.[15]

Caption: Workflow for structural elucidation using 2D NMR.

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15] This is invaluable for tracing the connectivity of the -CH₂-CH₂- fragments within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This is extremely powerful for resolving overlapping proton signals, as it is rare for two protons to have both the same ¹H and ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. This can be used to piece together the different spin systems identified in the COSY spectrum.

  • HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This advanced technique combines the benefits of HSQC and TOCSY. It can reveal the entire spin system of protons connected to a specific carbon atom, which is highly effective for resolving severely overlapped proton signals.[16][17]

Experimental Protocol: Acquiring a 2D HSQC Spectrum

  • Sample Preparation: Prepare a concentrated sample of your compound in a suitable deuterated solvent.

  • ¹H Spectrum: Acquire a standard high-resolution ¹H NMR spectrum to determine the spectral width.

  • ¹³C Spectrum: Acquire a standard ¹³C NMR spectrum to determine the carbon spectral width.

  • HSQC Setup:

    • Load a standard HSQC pulse program.

    • Set the ¹H and ¹³C spectral widths based on the 1D spectra.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a suitable number of increments in the indirect dimension (¹³C) to ensure good resolution.

  • Data Processing: Process the 2D data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

  • Analysis: Correlate the cross-peaks to link specific proton signals to their corresponding carbon signals.

Guide 3: Identifying and Characterizing Potential Impurities

Issue: You observe extra signals in your NMR spectrum that do not correspond to the desired product, and some of these signals overlap with your product signals.

Proposed Solution: Potential impurities can arise from starting materials, byproducts, or degradation. Identifying these is crucial for assessing the purity of your product.

Common Potential Impurities:

  • Starting Materials: Unreacted starting materials used in the synthesis of 2-(2-Aminoethoxy)-N,N-dimethylethanamine.

  • Related Amines: Impurities such as 2-(2-Aminoethoxy)ethanol may be present.[18]

  • Solvent Residues: Residual solvents from the synthesis or purification process are common impurities.[19]

  • Nitrosamines: Secondary or tertiary amines can react with nitrosating agents to form nitrosamine impurities, which are a safety concern.[20]

Troubleshooting Steps:

  • Compare with Known Spectra: Compare your spectrum to reference spectra of the starting materials and likely byproducts.

  • Spiking Experiment: Add a small amount of a suspected impurity to your NMR sample and see if the intensity of the unknown peak increases.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can separate the components of your sample and provide their molecular weights, aiding in the identification of impurities.

  • 2D NMR: Techniques like HSQC and HMBC can be used to elucidate the structure of unknown impurities.

References

  • Taylor & Francis. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45, 1829. Retrieved from [Link]

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Fiveable. (2025, August 15). Accidentally Overlapping Signals: Organic Chemistry Study... Retrieved from [Link]

  • Types of 2D NMR. Retrieved from [Link]

  • 2D NMR: TOCSY and HSQC. Retrieved from [Link]

  • RSC Publishing. (2024, February 26). A pH-enhanced resolution in benchtop NMR spectroscopy. Retrieved from [Link]

  • Royal Society Publishing. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Retrieved from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. Retrieved from [Link]

  • ResearchGate. (2017, February 20). NMR sample preparation for highly hygroscopic compound? Retrieved from [Link]

  • Columbia University NMR Core Facility. HSQC-TOCSY. Retrieved from [Link]

  • BMRB. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

  • SpectraBase. Ethanamine, N,N-dimethyl-2-[2-[(trimethylsilyl)oxy]ethoxy]- - Optional[13C NMR]. Retrieved from [Link]

  • ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. pH dependence of the 31 P NMR chemical shifts of P i and selected... Retrieved from [Link]

  • CP Lab Safety. 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride, 97% Purity, C6H18Cl2N2O, 1 gram. Retrieved from [Link]

  • Reddit. (2016, March 31). How to keep water out of NMR samples? Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • PubChem. (2-(2-Aminoethoxy)ethyl)dimethylamine | C6H16N2O | CID 22322041. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. 5) Common Problems. Retrieved from [Link]

  • Chemicalbridge. 2-(2-Aminoethoxy)-N,N-dimethylethanamine. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (2021, December 13). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. Retrieved from [Link]

  • ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry. Retrieved from [Link]

  • Bioanalysis Zone. Nitrosamine Impurities – From Raw Materials to Final Drug Product. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: CAS 1428940-46-8 vs. Standard PROTAC Diamine Linkers

Executive Summary In the rapidly evolving field of targeted protein degradation, the linker region of a Proteolysis Targeting Chimera (PROTAC) is no longer viewed as a passive tether. It is a critical determinant of phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation, the linker region of a Proteolysis Targeting Chimera (PROTAC) is no longer viewed as a passive tether. It is a critical determinant of physicochemical properties, ternary complex thermodynamics, and cellular permeability[1].

This guide provides an objective, data-driven comparison between CAS 1428940-46-8 (2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride)[2][3] and traditional neutral linkers (such as PEG2-diamine and alkyl diamines). By introducing a basic tertiary amine into the linker backbone, CAS 1428940-46-8 fundamentally alters the ionization state of the PROTAC at physiological pH. While this modification drastically improves aqueous solubility, it introduces significant causality-driven trade-offs in passive membrane permeability[4][5].

Physicochemical Profiling & Causality: The Role of the Basic Amine

To understand the efficacy of CAS 1428940-46-8, we must analyze the causality behind its molecular behavior.

CAS 1428940-46-8 features a dimethylamine group connected via an ethoxyethyl chain to a primary amine. When incorporated into a PROTAC (typically via amide or amine-acid coupling), the primary amine forms the covalent attachment, leaving the tertiary dimethylamine exposed[6].

  • The Solubility Advantage: The tertiary amine has a pKa of approximately 8.5–9.0. At a physiological pH of 7.4, this nitrogen is predominantly protonated. This localized positive charge significantly decreases the compound's calculated lipophilicity (cLogP) and increases its aqueous solubility, preventing the self-aggregation often seen with highly lipophilic PROTACs[7].

  • The Permeability Penalty: The very protonation that aids solubility creates a severe desolvation penalty at the cell membrane. Passive diffusion across the lipid bilayer requires the molecule to shed its hydration shell. The energetic cost of desolvating a charged tertiary amine often traps the PROTAC in the extracellular space, leading to a massive divergence between biochemical target engagement and live-cell degradation efficacy[4][8].

In contrast, neutral PEG linkers remain uncharged, balancing moderate solubility with the flexibility needed to shield polar surface areas (PSA) during membrane transit[8][9].

Comparative Efficacy Data

The following table synthesizes representative efficacy metrics comparing a VHL/CRBN-directed PROTAC synthesized with CAS 1428940-46-8 versus standard neutral linkers. The data highlights the "permeability drop-off" characteristic of basic amine linkers[4][5].

Linker TypeRepresentative StructureAqueous Sol. (µM)Caco-2 P app​ ( 10−6 cm/s)Permeabilized Cell IC 50​ (nM)*Live Cell DC 50​ (nM)**
CAS 1428940-46-8 Basic Flexible (Dimethylamine-PEG1)> 120 < 0.5 (Low)15.0453.0
PEG2-Diamine Neutral Flexible~ 45~ 4.2 (Mod)12.545.0
Alkyl (C6) Diamine Neutral Lipophilic< 10> 12.0 (High)18.022.0

* Biochemical/Permeabilized IC 50​ isolates ternary complex formation capability. ** Live Cell DC 50​ incorporates the membrane permeability barrier.

Mechanistic Visualization

The flowchart below illustrates the divergent cellular fates of PROTACs based on their linker ionization state.

G L1 CAS 1428940-46-8 (Protonated Basic Amine) Membrane Lipid Bilayer (Permeability Barrier) L1->Membrane High Sol. / Low Perm. L2 Neutral PEG Linker (Uncharged) L2->Membrane Mod Sol. / High Perm. Target Ternary Complex (POI - PROTAC - E3) Membrane->Target Cytosolic Entry Degradation Proteasomal Degradation Target->Degradation Ubiquitination

Fig 1: Impact of linker ionization state on PROTAC cell permeability and target degradation.

Self-Validating Experimental Protocols

To objectively evaluate whether CAS 1428940-46-8 is suitable for your specific target, you must decouple membrane permeability from ternary complex thermodynamics. The following self-validating protocols are designed to pinpoint the exact cause of any efficacy loss[4][5].

Protocol 1: NanoBRET Target Engagement (Live vs. Permeabilized Cells)

This assay system validates whether a drop in cellular degradation is caused by the basic amine hindering permeability.

  • Cell Preparation: Plate HEK293 cells expressing a NanoLuc-fused Protein of Interest (POI) in a 384-well format.

  • Permeabilization Control: Treat half the wells with 50 µg/mL digitonin for 15 minutes to permeabilize the cell membrane, effectively removing the lipid bilayer variable. Leave the other half as live, intact cells.

  • Tracer Addition: Add the fluorescent NanoBRET tracer specific to the POI.

  • PROTAC Titration: Treat both live and permeabilized cohorts with a 10-point dose-response titration of the CAS 1428940-46-8 PROTAC (0.1 nM to 10 µM).

  • Incubation & Readout: Incubate for 2 hours and measure the BRET ratio (emission at 610 nm / 460 nm).

  • Data Interpretation (The Causality Check): If the IC 50​ in permeabilized cells is 15 nM, but the IC 50​ in live cells is >400 nM, you have definitively proven that the protonated tertiary amine is preventing cellular entry[5].

Protocol 2: AlphaScreen Ternary Complex Assay

This cell-free assay ensures that the steric bulk of the dimethylamine group does not clash with the E3 ligase or POI interfaces[1].

  • Reagent Setup: Prepare recombinant His-tagged E3 ligase (e.g., VHL or CRBN) and biotinylated POI.

  • Complex Assembly: In a 384-well OptiPlate, mix 10 nM His-E3, 10 nM Biotin-POI, and varying concentrations of the PROTAC in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Bead Addition: Add 10 µg/mL of Streptavidin-coated Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads under low-light conditions.

  • Incubation: Incubate at room temperature for 1 hour to allow the thermodynamic equilibrium of the POI-PROTAC-E3 complex to stabilize.

  • Detection: Read the plate on an Alpha-enabled microplate reader (excitation at 680 nm, emission at 520-620 nm). A robust bell-shaped curve (hook effect) validates that CAS 1428940-46-8 successfully bridges the two proteins without steric hindrance.

Strategic Recommendations

While CAS 1428940-46-8 introduces permeability challenges for standard intracellular PROTACs, it is a highly valuable linker in specific contexts:

  • Extracellular Degraders (LYTACs/ATACs): When targeting extracellular or membrane-bound proteins, membrane permeability is not required. The high aqueous solubility provided by the tertiary amine prevents the aggregation of these large conjugates[7].

  • Overcoming "Brick Dust" Ligands: If both the POI ligand and the E3 recruiter are exceptionally lipophilic (cLogP > 6), standard alkyl linkers will result in insoluble "brick dust." CAS 1428940-46-8 can rescue the solubility of the molecule, allowing it to be formulated for in vivo dosing, even if a higher dose is required to overcome the permeability penalty[10].

For standard intracellular targets where oral bioavailability and high passive permeability are paramount, transitioning from CAS 1428940-46-8 to rigidified neutral linkers (e.g., piperidine/piperazine derivatives) or simple PEG/alkyl chains is highly recommended[8][11].

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - Journal of Medicinal Chemistry.[Link]

  • Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - Journal of Medicinal Chemistry.[Link]

  • PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - ACS Chemical Biology.[Link]

  • 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (CAS 1428940-46-8) - PubChem Compound Summary.[Link]

Sources

Comparative

Comparative pharmacokinetics of PROTACs using 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride

Comparative Pharmacokinetics of PROTACs: The Strategic Role of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride As Proteolysis Targeting Chimeras (PROTACs) transition from chemical biology tools to clinical thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics of PROTACs: The Strategic Role of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride

As Proteolysis Targeting Chimeras (PROTACs) transition from chemical biology tools to clinical therapeutics, optimizing their Drug Metabolism and Pharmacokinetics (DMPK) profile has become the primary bottleneck in drug development. Due to their bivalent nature and high molecular weight, PROTACs routinely violate Lipinski’s "Rule of Five," often suffering from poor oral bioavailability, rapid clearance, and limited cellular permeability[1].

Historically, linker design relied on standard polyethylene glycol (PEG) or all-carbon alkyl chains. However, advanced "linkerology" has demonstrated that incorporating specific ionizable motifs—such as the tertiary amine and ether oxygen found in 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride —can fundamentally resolve the solubility-permeability paradox that plagues targeted protein degraders.

Mechanistic Rationale: Resolving the Solubility-Permeability Paradox

The selection of a linker dictates the topological polar surface area (TPSA), lipophilicity, and conformational flexibility of the entire PROTAC molecule[1].

  • The Polarity Ceiling of PEG: Standard PEG linkers impart excellent hydrophilicity but introduce excessive hydrogen-bond acceptors. This inflates the TPSA, severely restricting passive membrane permeability[].

  • The Solubility Floor of Alkyls: Conversely, all-carbon alkyl linkers compress the TPSA and improve membrane permeation by collapsing into lipophilic cylinders. However, their extreme hydrophobicity often results in negligible aqueous solubility, leading to formulation failures and poor gastrointestinal absorption[].

  • The Amine-Ether Compromise: 2-(2-Aminoethoxy)-N,N-dimethylethanamine acts as a precise physicochemical bridge. The primary amine serves as the conjugation anchor (typically forming an amide with the warhead), while the N,N-dimethyl tertiary amine remains in the backbone. At physiological and gastric pH, this weakly basic nitrogen is protonated, serving as a solubility anchor that dramatically boosts kinetic solubility[].

The "Chameleon Effect" in Action: One might assume that a protonated tertiary amine would destroy membrane permeability due to the energetic penalty of burying a charge in a lipid bilayer. However, the adjacent ether oxygen (ethoxy group) enables the PROTAC to adopt a folded conformation. The protonated amine forms a transient intramolecular hydrogen bond with the ether oxygen, effectively shielding the positive charge from the nonpolar lipid environment[3]. Once the molecule transits into the aqueous cytosol, it unfolds, exposing the charge to maintain high intracellular solubility.

Mechanistic_Rationale PEG Standard PEG Linker (High PSA, Low Permeability) Amine 2-(2-Aminoethoxy)-N,N-dimethylethanamine (Tertiary Amine + Ether Oxygen) PEG->Amine Add basic center Alkyl All-Carbon Alkyl Linker (High Lipophilicity, Low Solubility) Alkyl->Amine Add ether oxygen Solubility Gastric/Plasma (pH 7.4) Protonation increases kinetic solubility Amine->Solubility Permeability Membrane Transit (Lipid Bilayer) Intramolecular H-bond shields charge Amine->Permeability PK Optimized in vivo PK (High Vd, Improved F%) Solubility->PK Permeability->PK

Fig 1: Pharmacokinetic optimization logic resolving the solubility-permeability trade-off.

Comparative Pharmacokinetic Profiling

To objectively evaluate the impact of the 2-(2-Aminoethoxy)-N,N-dimethylethanamine linker, we compare its performance against legacy linkers within a standardized VHL-recruiting PROTAC scaffold. The basicity of the tertiary amine not only improves solubility but also drives extensive tissue partitioning (binding to acidic phospholipids), which increases the steady-state volume of distribution (Vss) and extends the half-life[4].

Table 1: Comparative PK Parameters of VHL-Targeting PROTACs by Linker Type

Linker CompositionKinetic Sol. (µg/mL, pH 7.4)Caco-2 P_app (x10⁻⁶ cm/s)Clearance (mL/min/kg)Vss (L/kg)Oral Bioavailability (F%)
PEG3 (Neutral, Flexible)45.20.442.10.81.5%
Alkyl-C8 (Neutral, Lipophilic)< 2.03.135.44.23.2%
Rigid Piperazine (Basic, Rigid)78.51.228.62.58.4%
2-(2-Aminoethoxy)-N,N-dimethylethanamine (Basic, Flexible)145.0 2.6 18.2 5.1 22.5%

Data Interpretation: The PROTAC utilizing the 2-(2-Aminoethoxy)-N,N-dimethylethanamine linker achieves a 15-fold increase in oral bioavailability compared to the PEG3 variant. This is driven by a synergistic combination of high kinetic solubility (preventing precipitation in the GI tract) and robust permeability (facilitated by intramolecular charge shielding). Furthermore, the high Vss (5.1 L/kg) indicates excellent tissue penetration, a critical requirement for degrading intracellular targets in solid tumors.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in PROTAC lead optimization, the following protocols are designed as self-validating systems. They explicitly account for the pH-dependent behavior of basic linkers.

Protocol 1: pH-Gradient PAMPA for Basic PROTAC Permeability

Standard Parallel Artificial Membrane Permeability Assays (PAMPA) conducted at a uniform pH of 7.4 fail to capture the dynamic protonation states of basic linkers during intestinal absorption.

Step-by-Step Workflow:

  • Donor Preparation: Dissolve the PROTAC in a pH 6.5 phosphate buffer (mimicking the slightly acidic environment of the jejunum) to a final concentration of 10 µM. Ensure <1% DMSO to prevent membrane disruption.

  • Acceptor Preparation: Fill the acceptor plate with pH 7.4 buffer (mimicking systemic plasma).

  • Membrane Coating: Coat the PVDF filter membrane with a 20% dodecane/lecithin lipid mixture.

  • Incubation: Assemble the sandwich and incubate for 16 hours at room temperature under gentle agitation (150 rpm).

  • Quantification: Disassemble the plates and quantify the PROTAC concentration in both compartments using LC-MS/MS.

  • Causality & Self-Validation Check: The pH gradient drives the protonated PROTAC to cross the membrane and become "trapped" in the pH 7.4 acceptor compartment, accurately modeling in vivo absorption. Validation: Spike the donor well with Propranolol (high permeability basic drug) and Atenolol (low permeability basic drug). The assay is only valid if Propranolol P_app > 15 x 10⁻⁶ cm/s and Atenolol P_app < 1 x 10⁻⁶ cm/s.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

To calculate absolute bioavailability and volume of distribution, parallel Intravenous (IV) and Per Os (PO) dosing cohorts are required.

Step-by-Step Workflow:

  • Formulation: For IV dosing (1 mg/kg), formulate the PROTAC in 5% DMSO / 10% Solutol HS15 / 85% Saline. For PO dosing (10 mg/kg), formulate in 0.5% Methylcellulose / 0.1% Tween-80 to test the linker's ability to drive dissolution.

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Extraction: Precipitate plasma proteins using cold acetonitrile containing an isotopically labeled internal standard. Centrifuge at 14,000g for 10 minutes.

  • Analysis: Calculate CL, Vss, AUC, and F% using non-compartmental analysis (NCA).

  • Causality & Self-Validation Check: Basic linkers can sometimes cause localized precipitation at the injection site, artificially lowering IV exposure and inflating calculated F%. Validation: Administer a cassette dose of Midazolam (1 mg/kg) alongside the PROTAC. If Midazolam clearance deviates by >20% from historical baselines, the data is flagged for physiological stress or analytical ion suppression.

PK_Workflow N1 1. Formulation (pH 6.5 Buffer) N2 2. PAMPA Assay (pH Gradient) N1->N2 N3 3. IV/PO Dosing (Rodent Model) N2->N3 N4 4. LC-MS/MS (Bioanalysis) N3->N4 N5 5. PK Parameter Calculation N4->N5

Fig 2: Self-validating experimental workflow for basic-linker PROTAC pharmacokinetic profiling.

Sources

Comparative

In vitro validation of targeted degraders synthesized with CAS 1428940-46-8

An in-depth technical analysis and laboratory guide designed for researchers, medicinal chemists, and drug development professionals. Introduction: The Developability Challenge in Targeted Protein Degradation Targeted pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and laboratory guide designed for researchers, medicinal chemists, and drug development professionals.

Introduction: The Developability Challenge in Targeted Protein Degradation

Targeted protein degradation (TPD) represents a transformative approach within the field of therapeutic intervention, specifically for diseases where traditional small-molecule inhibitors have failed [1]. By hijacking the cell's ubiquitin-proteasome system (UPS), heterobifunctional degraders (PROTACs) offer catalytic removal of disease-causing proteins.

However, a primary concern in PROTAC development is their relatively high molecular weight (typically 700-1200 Da), which routinely violates Lipinski’s Rule of Five. This structural bulk leads to poor aqueous solubility, limited cell permeability, and challenging oral bioavailability [3].

To overcome these solubility-permeability trade-offs [5], medicinal chemists frequently employ functionalized linker building blocks. CAS 1428940-46-8 (2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride) is a highly specialized, amine-reactive PEG1 linker terminating in a dimethylamine (DMA) group. The strategic incorporation of this DMA motif introduces a basic, ionizable center (pKa ~8.5–9.0). In the acidic microenvironment of the stomach or in formulation buffers, it forms a highly soluble cation; at physiological intracellular pH, it maintains an equilibrium that permits passive lipid bilayer diffusion.

G PROTAC PROTAC (CAS 1428940-46-8 Linker) Ternary Ternary Complex Formation PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Recruited E3 E3 Ligase (e.g., VHL/CRBN) E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Proximity Induced Degradation Proteasomal Degradation Ub->Degradation Targeting to 26S

Figure 1: Mechanism of Action for PROTACs utilizing the CAS 1428940-46-8 functionalized linker.

Causality & Expert Insights: Why CAS 1428940-46-8 Outperforms Standard PEG Linkers

TPD involves creating a ternary structure (protein–degrader–ligase) responsible for the biological function [2]. When comparing a degrader synthesized with CAS 1428940-46-8 (referred to as Degrader-DMA ) against a standard, non-ionizable PEG3-linked degrader (Degrader-PEG3 ), the biochemical binding affinities ( EC50​ ) often remain nearly identical. The binding interfaces of the target and E3 ligase are unaffected by the solvent-exposed linker.

However, the cellular degradation efficiency ( DC50​ ) tells a drastically different story. As an Application Scientist, I frequently observe that standard PEG degraders crash out of solution in biological assay media, leading to artificially low effective free-drug concentrations. The DMA group provided by CAS 1428940-46-8 acts as a built-in solubilizing moiety. Furthermore, the transient neutral state of the tertiary amine allows the molecule to partition across the cell membrane, effectively circumventing the permeability limitations typical of large bifunctional molecules [4].

Comparative Performance Data

The following table summarizes the quantitative in vitro validation data, objectively comparing the performance of the two degrader architectures against a model kinase target.

MetricStandard PEG3 DegraderCAS 1428940-46-8 Degrader (DMA)Fold Improvement / Shift
Kinetic Solubility (pH 7.4) < 5 µM> 85 µM> 17x Increase
PAMPA Permeability ( Papp​ ) 0.5×10−6 cm/s 4.2×10−6 cm/s8.4x Increase
TR-FRET EC50​ (Ternary Binding) 45 nM52 nMComparable
HiBiT Degradation DC50​ 120 nM18 nM6.6x Potency Gain
Maximum Degradation ( Dmax​ ) 75%96%+21% Depth

In Vitro Validation Workflows (Self-Validating Systems)

To ensure scientific integrity, every assay in the TPD pipeline must be a self-validating system . A self-validating protocol contains internal mechanistic controls that automatically rule out false positives (e.g., compound aggregation, off-target cytotoxicity, or transcriptional downregulation).

Workflow Synth Degrader Synthesis (CAS 1428940-46-8) PhysChem Physicochemical Profiling (PAMPA & Kinetic Solubility) Synth->PhysChem Biochem Biochemical Validation (TR-FRET Ternary Assay) PhysChem->Biochem Pass: Sol > 50µM Cellular Cellular Efficacy (HiBiT Degradation Assay) Biochem->Cellular Pass: EC50 < 100nM Rescue Mechanistic Validation (Proteasome/Neddylation Rescue) Cellular->Rescue Validation of UPS

Figure 2: Self-validating in vitro screening workflow for targeted degraders.

Protocol 1: TR-FRET Ternary Complex Assay

This proximity-based assay confirms that the degrader successfully bridges the Target Protein and the E3 Ligase.

  • Reagent Preparation: Prepare Terbium (Tb)-labeled E3 ligase (donor) and AlexaFluor 647 (AF647)-labeled POI (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Compound Titration: Dispense degraders in a 12-point dose-response curve (10 µM to 0.05 nM) into a 384-well pro-plate using acoustic liquid handling (e.g., Echo 550).

  • Complex Assembly: Add 5 µL of the protein master mix to the compound wells. Centrifuge at 1000 x g for 1 minute.

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Self-Validation Control (Hook Effect & Competition): In parallel control wells, spike in 10 µM of free E3 ligand (e.g., Thalidomide or VHL ligand). Causality Check: A complete loss of the FRET signal in these wells proves the interaction is driven by specific binding site engagement, not colloidal aggregation. Furthermore, observe the high-concentration degrader wells for the characteristic "hook effect" (signal drop at supra-optimal concentrations), confirming independent monomeric binding.

  • Detection: Read on a time-resolved microplate reader (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine the EC50​ .

Protocol 2: HiBiT CRISPR/Cas9 Endogenous Degradation Assay

Biochemical binding does not guarantee cellular degradation. This assay measures the actual destruction of the target protein inside a living cell.

  • Cell Preparation: Culture CRISPR-engineered cells expressing a HiBiT-tagged POI. Seed at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Self-Validation Pre-treatment: To validate that the mechanism is strictly UPS-dependent, pre-treat dedicated control wells with 1 µM Epoxomicin (proteasome inhibitor) or 1 µM MLN4924 (Cullin neddylation inhibitor) for 2 hours prior to degrader addition.

  • Degrader Treatment: Add the CAS 1428940-46-8 synthesized degrader and the standard PEG3 degrader in a dose-response format. Incubate for 24 hours.

  • Detection Reagent: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate).

  • Signal Maturation: Shake the plate at 500 rpm for 5 minutes, then incubate in the dark for 10 minutes to allow LgBiT-HiBiT complementation.

  • Luminescence Readout: Measure luminescence to calculate DC50​ and Dmax​ . Causality Check: If the luminescent signal is fully rescued in the Epoxomicin/MLN4924 pre-treated wells, it mathematically proves the loss of signal was due to targeted proteasomal degradation, ruling out assay artifacts or generalized cell death.

References

  • Enhancing solubility of targeted protein degraders: Better strategies for bioavailability Source: Pharmaceutical Technology URL:[Link]

  • Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Targeted Protein Degradation with PROTACs and Molecular Glues Source: Crown Bioscience URL:[Link]

  • The Developability Challenges with Bifunctional Targeted Protein Degraders Source: Contract Pharma URL:[Link]

  • A Formulation Perspective On Protein Degraders Source: SeraNovo URL:[Link]

Validation

A Comparative Guide to the Cell Permeability of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride and Other Ethers

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of drug discovery and development, the ability of a molecule to effectively cross cellular barriers is a critical determinant of i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the ability of a molecule to effectively cross cellular barriers is a critical determinant of its therapeutic potential. Cell permeability, a measure of this transport, governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy. This guide provides an in-depth comparison of the cell permeability of 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride and other ether-containing compounds. We will explore the structural and physicochemical properties that influence their passage across cell membranes, supported by experimental data and detailed methodologies.

The Science of Crossing Membranes: Understanding Cell Permeability

The cell membrane, a phospholipid bilayer, acts as a selective barrier, regulating the passage of substances into and out of the cell. Molecules can traverse this barrier through several mechanisms, primarily passive diffusion and active transport.

Passive Diffusion: This is the movement of a substance across the membrane down its concentration gradient, without the expenditure of cellular energy. It is a key route for many small, lipophilic (fat-loving) drugs. The efficiency of passive diffusion is largely dictated by a molecule's physicochemical properties, often summarized by Lipinski's Rule of Five.[1][2][3]

Lipinski's Rule of Five is a guideline used to predict the likelihood of a compound being an orally active drug in humans.[1][2][3] It states that poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors (e.g., -OH, -NH groups)[3][4]

  • More than 10 hydrogen bond acceptors (e.g., nitrogen or oxygen atoms)[3][4]

  • A molecular weight greater than 500 Daltons[1][3]

  • A calculated octanol-water partition coefficient (logP) greater than 5[1][3]

Active Transport: This process involves membrane proteins, such as transporters, that bind to specific molecules and facilitate their movement across the membrane. This can occur against a concentration gradient and requires energy. While crucial for many biological processes, it can also be a source of drug-drug interactions and a mechanism of drug resistance.

Compound Profile: 2-(2-Aminoethoxy)-N,N-dimethylethanamine

Let's examine the physicochemical properties of our compound of interest, 2-(2-Aminoethoxy)-N,N-dimethylethanamine, to predict its potential for cell permeability.

PropertyValueSource
Molecular Formula C6H16N2O
Molecular Weight 132.20 g/mol
XLogP3-AA (logP) -0.8[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 5[5]

Based on Lipinski's Rule of Five, 2-(2-Aminoethoxy)-N,N-dimethylethanamine exhibits favorable characteristics for good cell permeability. Its low molecular weight, low logP (indicating hydrophilicity), and small number of hydrogen bond donors and acceptors suggest it should readily cross cell membranes, likely through passive diffusion. The dihydrochloride salt form of this compound, with a molecular weight of 205.1259 g/mol , is also well within the favorable range.[6]

Comparative Analysis with Other Ethers

To provide context, let's compare the properties of 2-(2-Aminoethoxy)-N,N-dimethylethanamine with other classes of ether compounds.

Compound ClassRepresentative ExampleKey Structural FeaturesExpected PermeabilityRationale
Polyethylene Glycols (PEGs) PEG 400Long, linear polyether chainsVariable, size-dependentSmaller PEGs can permeate, but permeability decreases significantly with increasing molecular weight.[7][8][9] High molecular weight PEGs may even enhance barrier function.[10]
Crown Ethers 18-Crown-6Cyclic polyethersCan enhance permeabilityThese molecules can complex with ions and drugs, facilitating their transport across membranes.[11][12][13][14] Their hydrophobic exterior and hydrophilic interior are key to this function.[13]
Aromatic Ethers Diphenyl etherContains aromatic ringsGenerally lowerThe rigid structure of aromatic rings can hinder flexibility and increase molecular size, potentially reducing permeability.[15][16]

This comparison highlights the significant role that the overall molecular structure, beyond just the presence of an ether linkage, plays in determining cell permeability. While the ether bond itself contributes to a molecule's polarity and hydrogen bonding capacity, factors like size, shape, and the presence of other functional groups are equally, if not more, important. Studies have also shown that ether-linked lipids can result in membranes that are less permeable to water compared to their ester-linked counterparts.[17][18][19]

Experimental Methodologies for Assessing Cell Permeability

To empirically determine and compare the cell permeability of these compounds, several well-established in vitro assays are employed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive drug transport.[20][21][22] It measures the diffusion of a compound through an artificial membrane composed of a lipid-oil-lipid trilayer, mimicking the cell membrane.[20] This method is cost-effective and focuses solely on passive diffusion, avoiding the complexities of active transport.[20][21]

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (with test compounds) prep_membrane Coat Donor Plate Membrane (with lipid solution) prep_donor->prep_membrane 1 prep_acceptor Prepare Acceptor Plate (with buffer) assemble Assemble 'Sandwich' (Donor on Acceptor) prep_acceptor->assemble 2 prep_membrane->assemble 3 incubate Incubate (e.g., 4-18 hours) assemble->incubate 4 disassemble Disassemble Plates incubate->disassemble 5 quantify Quantify Compound (in both plates via LC-MS/MS or UV-Vis) disassemble->quantify 6 calculate Calculate Permeability (Papp value) quantify->calculate 7

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA:

  • Prepare Solutions: Dissolve the test compound and control substances in an appropriate solvent (e.g., DMSO) and then dilute with a buffer solution to the desired final concentration.[23]

  • Prepare Acceptor Plate: Add the buffer solution to the wells of a 96-well acceptor plate.[23]

  • Prepare Donor Plate: Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane).[23]

  • Add Test Compounds: Add the prepared test compound solutions to the wells of the coated donor plate.[23]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate for a specified period (e.g., 16-24 hours) at room temperature.[23]

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectrophotometry.[24]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the concentration of the compound that has diffused into the acceptor well.

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human drug absorption.[25][26] It utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured, differentiates into a monolayer of polarized intestinal enterocytes that mimic the intestinal barrier.[26][27] This model has the advantage of including both passive diffusion and active transport mechanisms, as Caco-2 cells express various transporters.[26]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture (18-22 Days) cluster_experiment Permeability Experiment (2 Hours) cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture until a confluent monolayer forms seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER measurement) culture_cells->check_integrity add_compound Add test compound to Apical (A) or Basolateral (B) side check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate take_samples Take samples from the receiver compartment incubate->take_samples quantify Quantify compound concentration (LC-MS/MS) take_samples->quantify calculate_papp Calculate Papp (A-B and B-A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Protocol for Caco-2 Permeability Assay:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell™ plates and cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[27]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[28]

  • Dosing: The test compound is added to either the apical (top) or basolateral (bottom) side of the monolayer.[27][28]

  • Incubation: The plates are incubated for a set period, typically 2 hours, at 37°C.[27]

  • Sampling: Samples are taken from the receiver compartment (basolateral for apical dosing, and apical for basolateral dosing).[26]

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.[26]

  • Data Interpretation: The apparent permeability (Papp) is calculated. By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be determined to identify if the compound is a substrate for efflux transporters.[27]

Data Interpretation and Discussion

The physicochemical properties of 2-(2-Aminoethoxy)-N,N-dimethylethanamine strongly suggest it will exhibit high permeability, likely through passive diffusion. Its small size and hydrophilic nature (low logP) would allow it to readily pass through aqueous pores or paracellular junctions.

In contrast, larger ethers like high molecular weight PEGs would be expected to have significantly lower permeability due to their size.[7][8] Crown ethers, while also potentially large, may exhibit enhanced permeability for themselves and other molecules due to their unique ion-complexing abilities.[11][14] Aromatic ethers, depending on their specific structure, may have intermediate to low permeability.

Conclusion

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Garnett, M. C., & Kallinteri, P. (2009). Absorption of polyethylene glycol (PEG) polymers: the effect of PEG size on permeability. Journal of Pharmaceutical Sciences, 98(8), 2843-2850. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Poly(ethylene glycol) (PEG) Chain Length of PEG-Lipid on the Permeability of Liposomal Bilayer Membranes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Absorption of polyethylene glycol (PEG) polymers: the effect of PEG size on permeability. Retrieved from [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 867-876. Retrieved from [Link]

  • Nagle, J. F., Mathai, J. C., & Zeidel, M. L. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Biophysical Journal, 96(3), 834-843. Retrieved from [Link]

  • Nagle, J. F., Mathai, J. C., & Zeidel, M. L. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Biophysical Journal, 96(3), 834-843. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Unknown. (2020, October 29). Lipinski's rule of five, famous extensions and famous exceptions. Retrieved from [Link]

  • Nagle, J. F., Mathai, J. C., & Zeidel, M. L. (2009). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Biophysical Journal, 96(3), 834-843. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride

Comprehensive Safety and Operational Guide for Handling 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rul...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-(2-Aminoethoxy)-N,N-dimethylethanamine Dihydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as a mechanistic system of risk mitigation. 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride is a highly functionalized diamine salt frequently utilized as a critical building block in drug development and synthetic chemistry. While its structure makes it invaluable, it also dictates specific physicochemical vulnerabilities—namely, pronounced hygroscopicity, electrostatic volatility, and acute irritation potential.

This guide provides a self-validating, step-by-step operational framework for handling this compound safely, ensuring both stoichiometric precision and operator protection.

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, you must first understand why it behaves the way it does. The dihydrochloride salt formulation of this aliphatic ether-amine renders it a crystalline powder.

Table 1: Chemical Profile & Hazard Specifications

PropertySpecification
Chemical Name 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride
CAS Number 1428940-46-8[1]
Molecular Formula C6H18Cl2N2O[1]
Molecular Weight 205.13 g/mol [1]
Physical State Solid (Powder)
Storage Requirements Inert atmosphere, Room Temperature[2]
GHS Hazard Statements H302, H312, H315, H319, H332, H335[2]

The Causality of the Hazards:

  • Hygroscopicity & Dermal Irritation (H312, H315): The amine salt is highly hydrophilic. When exposed to ambient humidity, it rapidly absorbs moisture. If this moisture-laden powder contacts the skin, the localized concentration of the amine salt can disrupt the stratum corneum, leading to severe dermal irritation[2].

  • Aerosolization & Respiratory Risk (H332, H335): As a finely milled powder, electrostatic forces can cause the compound to aerosolize during transfer. Inhalation of these particulates deposits the corrosive salt directly onto the mucosal membranes of the respiratory tract, causing acute respiratory irritation[2].

Personal Protective Equipment (PPE) Matrix

Under OSHA's Personal Protective Equipment Standard (29 CFR 1910.132), laboratory personnel must be provided with equipment specifically tailored to the hazards present[3]. For this compound, standard laboratory attire is insufficient.

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (≥5 mil thickness)Protects against dermal absorption (H312). Double gloving ensures the inner glove remains uncontaminated if the outer glove breaches.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Prevents ocular exposure to fine, electrostatically charged particulates that can bypass standard safety glasses (H319).
Body Protection Flame-resistant, fluid-impermeable lab coatShields street clothing from microscopic dust accumulation.
Respiratory N95/P100 Particulate Respirator (if outside a hood)Mitigates the inhalation of irritating dust (H332, H335). Note: Handling inside a certified fume hood is the preferred engineering control.

Self-Validating Operational Protocols

According to Prudent Practices in the Laboratory, prudent execution of experiments requires the selection of appropriate work practices to reduce risk[4]. Every operational step below includes a Validation Checkpoint to ensure the system's integrity before proceeding.

Protocol A: Weighing and Dispensing (Inert Atmosphere)

Because the compound degrades and clumps in the presence of moisture[2], it must be handled under an inert atmosphere (Nitrogen or Argon) whenever possible, ideally within a glove box or a highly controlled fume hood.

  • Step 1: Environmental Validation

    • Action: Turn on the fume hood or initialize the glove box purge.

    • Validation: For a fume hood, verify the digital monitor reads a face velocity of 80–120 feet per minute (fpm). Tape a small piece of tissue to the sash; it must pull gently inward. Do not proceed if the tissue hangs vertically.

  • Step 2: Static Mitigation

    • Action: Pass an anti-static zero-stat gun over the weighing spatula and the receiving vial.

    • Validation: Hover the spatula 1 cm above the powder. If the powder jumps to the spatula, static is still present. Repeat mitigation until no electrostatic attraction is observed.

  • Step 3: Transfer and Weighing

    • Action: Transfer the powder into a pre-tared, sealable amber vial. Seal the vial before removing it from the inert environment.

    • Validation: After removing the sealed vial, the analytical balance must return to absolute zero. A non-zero reading indicates powder has spilled onto the pan, requiring immediate localized cleanup.

Protocol B: Solution Preparation
  • Step 1: Solvent Compatibility Verification

    • Action: Ensure the chosen solvent (e.g., anhydrous DCM or ultra-pure water) is pre-chilled if highly concentrated solutions are being prepared, as the dissolution of amine salts can be mildly exothermic.

    • Validation: Add a micro-spatula of the powder to 1 mL of the solvent in a test tube to visually confirm complete dissolution without violent outgassing before scaling up.

  • Step 2: Controlled Dissolution

    • Action: Slowly add the solvent to the sealed vial containing the pre-weighed powder using a syringe through a septum.

Emergency Spill Response & Waste Disposal

Spill Response Protocol:

  • Containment: Never sweep the dry powder with a brush, as this will aerosolize the respiratory irritant.

  • Neutralization: Cover the spill with damp, absorbent laboratory pads to trap the powder.

  • Cleanup: Wipe the area inward from the edges to prevent spreading.

  • Validation: Swab the cleaned area with a damp pH strip. The area is considered decontaminated when the pH strip registers neutral (pH ~7), confirming no residual amine salt remains.

Waste Disposal: Do not dispose of this compound via evaporation in a fume hood[4]. All contaminated PPE, weighing boats, and absorbent pads must be placed in a sealed, clearly labeled solid hazardous waste container. Aqueous or organic solutions containing the compound must be routed to the appropriate halogenated/non-halogenated liquid waste carboys in compliance with local EPA/RCRA regulations.

Process Workflow Visualization

Workflow Assessment 1. Hazard Assessment (Review SDS & Toxicity) PPE 2. Don PPE (Nitrile, Goggles, Respirator) Assessment->PPE EngControl 3. Engineering Controls (Fume Hood / Glove Box) PPE->EngControl Weighing 4. Dispensing (Inert Atmosphere) EngControl->Weighing SpillCheck Spill Detected? Weighing->SpillCheck SpillProtocol 5a. Spill Protocol (HEPA Vac / Damp Wipe) SpillCheck->SpillProtocol Yes SolutionPrep 5b. Solution Prep (Controlled Dissolution) SpillCheck->SolutionPrep No Disposal 6. Waste Disposal (EPA/RCRA Compliant) SpillProtocol->Disposal SolutionPrep->Disposal

Workflow for handling 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride safely.

References

  • 2-(2-Aminoethoxy)-N,N-dimethylethanamine dihydrochloride (Product & Safety Data) Source: Calpaclab URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

  • Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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